1-Amino-2-naphthonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-aminonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDNKIIZWFBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Amino-2-naphthonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-naphthonitrile is a vital bifunctional molecule incorporating both an amino and a nitrile group on a naphthalene scaffold. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and materials with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the currently available data on the chemical properties and structure of 1-Amino-2-naphthonitrile, intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields. While experimental data for this specific compound is limited in publicly accessible literature, this guide compiles available information and provides context through data on closely related analogs.
Chemical Structure and Identification
The structural framework of 1-Amino-2-naphthonitrile consists of a naphthalene ring system substituted with an amino group at the C1 position and a nitrile group at the C2 position.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 3100-67-2 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.19 g/mol |
| InChI | InChI=1S/C11H8N2/c12-10-7-8(11(13)9-5-2-1-3-6-9)4-10/h1-7H,12H2 |
| SMILES | N#Cc1c(N)c2ccccc2cc1 |
Physicochemical Properties
| Property | Value | Source/Notes |
| Melting Point | Not available | Data for the related compound 1-amino-2-naphthoic acid is 270 °C[1]. The melting point of 2-naphthonitrile is 63-68 °C[2]. |
| Boiling Point | Not available | Data for 2-naphthonitrile is 156-158 °C at 12 mmHg[2]. |
| Solubility | Insoluble in water. Expected to be soluble in organic solvents like ethanol, dichloromethane, and ether. | Based on the general solubility of naphthonitriles and amino-naphthalene derivatives[3][4]. |
| Appearance | Off-white to beige crystalline powder. | Based on data for the similar compound 2-Naphthonitrile[4]. |
Spectroscopic Data
No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-Amino-2-naphthonitrile has been found in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Expected Spectroscopic Features:
-
¹H NMR: Aromatic protons would appear in the downfield region (typically 7-8.5 ppm). The protons of the amino group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show 11 distinct carbon signals. The nitrile carbon would be expected in the range of 115-125 ppm. The carbons of the naphthalene ring would appear in the aromatic region (approx. 110-150 ppm).
-
FTIR: The spectrum would be characterized by the presence of a sharp, medium-intensity peak for the C≡N stretch around 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching of the aromatic ring would be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring would be in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 168. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and potentially other fragments from the naphthalene ring.
Synthesis and Reactivity
A detailed, experimentally verified protocol for the synthesis of 1-Amino-2-naphthonitrile is not available in the public domain. However, its synthesis can be conceptually approached through established organic chemistry reactions.
Potential Synthetic Pathway:
A plausible synthetic route could involve the Sandmeyer reaction, starting from a suitable amino-substituted naphthylamine. Another approach could be the direct amination of a halogenated naphthonitrile.
References
Spectroscopic Profile of 1-Amino-2-naphthonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthonitrile (C₁₁H₈N₂) is a bifunctional naphthalene derivative containing both an amino and a nitrile group. These functional groups make it a valuable building block in the synthesis of various heterocyclic compounds, dyes, and potentially biologically active molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and structural elucidation in synthetic chemistry and drug discovery workflows. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-amino-2-naphthonitrile, along with generalized experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-amino-2-naphthonitrile. These predictions are based on the analysis of its chemical structure, including the effects of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) on the naphthalene core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.2 | m | 2H | Aromatic-H (H-4, H-8) |
| ~ 7.2 - 7.6 | m | 4H | Aromatic-H (H-3, H-5, H-6, H-7) |
| ~ 4.5 - 5.5 | br s | 2H | -NH₂ |
Rationale: The protons on the naphthalene ring will appear in the aromatic region (7.0-8.5 ppm). Protons H-4 and H-8 are likely to be the most downfield due to deshielding effects. The amino protons typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 145 - 150 | C-1 |
| ~ 130 - 135 | C-4a, C-8a |
| ~ 125 - 130 | C-4, C-5, C-8 |
| ~ 120 - 125 | C-6, C-7 |
| ~ 115 - 120 | C-3 |
| ~ 115 - 120 | -C≡N |
| ~ 95 - 105 | C-2 |
Rationale: The carbon atom attached to the amino group (C-1) is expected to be significantly shielded. Conversely, the carbon of the nitrile group will appear in the characteristic region for nitriles. The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the two substituents.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3450 - 3300 | Medium | N-H | Asymmetric & Symmetric Stretch |
| 3100 - 3000 | Medium-Weak | Aromatic C-H | Stretch |
| ~ 2225 | Medium-Strong | C≡N | Stretch |
| 1650 - 1580 | Strong | N-H | Scissoring |
| 1600 - 1450 | Medium-Strong | Aromatic C=C | Stretch |
| 850 - 750 | Strong | Aromatic C-H | Out-of-plane Bend |
Rationale: The IR spectrum is expected to be dominated by the characteristic stretches of the amino and nitrile groups. The N-H stretching of the primary amine will likely appear as a doublet. The C≡N stretch is a sharp and easily identifiable band. Aromatic C-H and C=C stretching and bending vibrations will also be present.
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Relative Intensity | Proposed Fragment |
| 168 | High | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - HCN]⁺ |
| 114 | Medium | [C₉H₆]⁺ |
Rationale: The molecular ion peak is expected at m/z 168, corresponding to the molecular weight of 1-amino-2-naphthonitrile. A common fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 141. Further fragmentation of the naphthalene ring structure is also anticipated.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like 1-amino-2-naphthonitrile.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-amino-2-naphthonitrile in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, a 400 or 500 MHz spectrometer is sufficient. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Set the spectral width to approximately 0-220 ppm.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Background Collection: Record a background spectrum of the empty ATR setup.
-
Sample Spectrum Acquisition: Record the spectrum of the sample. The instrument will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of 1-amino-2-naphthonitrile.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of 1-amino-2-naphthonitrile.
An In-depth Technical Guide to the Synthesis of 1-Amino-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 1-Amino-2-naphthonitrile, a valuable building block in medicinal chemistry and materials science. The following sections detail two distinct, chemically sound synthesis routes, complete with experimental protocols, quantitative data, and visual representations of the reaction workflows.
Introduction
1-Amino-2-naphthonitrile, with its unique arrangement of amino and cyano functionalities on the naphthalene core, presents a versatile scaffold for the synthesis of a wide array of polycyclic and heterocyclic compounds. Its utility in the development of novel pharmaceuticals and functional materials necessitates reliable and efficient synthetic methodologies. This guide outlines two proposed pathways, starting from readily available precursors: 2-Naphthol and 1-Naphthylamine. Each pathway is broken down into a series of well-established organic transformations, for which detailed experimental procedures and expected yields are provided.
Pathway 1: Synthesis Starting from 2-Naphthol
This synthetic route leverages the nitration of 2-naphthol as the initial step to introduce the nitrogen functionality at the C1 position. Subsequent functional group manipulations, including the conversion of the hydroxyl group to a triflate and a palladium-catalyzed cyanation, lead to the formation of the nitrile group at the C2 position. The final step involves the reduction of the nitro group to the desired primary amine.
Quantitative Data for Pathway 1
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Nitration | Nitric acid, Sulfuric acid, Acetic acid, 0-5 °C | 85-95 | General nitration procedures |
| 2 | Tritylation | Triflic anhydride, Pyridine, Dichloromethane, 0 °C to rt | 90-98 | Standard triflation protocols |
| 3 | Cyanation | Pd(PPh₃)₄, Zn(CN)₂, DMF, 80 °C | 70-85 | Palladium-catalyzed cyanation literature |
| 4 | Reduction | Iron powder, Hydrochloric acid, Ethanol/Water, Reflux | 80-90 | Bechamp reduction |
Experimental Protocols for Pathway 1
Step 1: Synthesis of 1-Nitro-2-naphthol
To a stirred solution of 2-naphthol (14.4 g, 100 mmol) in glacial acetic acid (100 mL) at 0 °C, a cooled mixture of concentrated nitric acid (7.5 mL, 120 mmol) and concentrated sulfuric acid (2.5 mL) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then poured into ice water (500 mL), and the resulting yellow precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 1-nitro-2-naphthol.
Step 2: Synthesis of 1-Nitro-2-naphthyl trifluoromethanesulfonate
In a flame-dried flask under a nitrogen atmosphere, 1-nitro-2-naphthol (18.9 g, 100 mmol) is dissolved in anhydrous dichloromethane (200 mL). The solution is cooled to 0 °C, and pyridine (12.1 mL, 150 mmol) is added. Triflic anhydride (20.2 mL, 120 mmol) is then added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction mixture is then washed with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude triflate, which can be used in the next step without further purification.
Step 3: Synthesis of 1-Nitro-2-naphthonitrile
To a solution of 1-nitro-2-naphthyl trifluoromethanesulfonate (32.1 g, 100 mmol) in anhydrous DMF (200 mL) are added zinc cyanide (8.8 g, 75 mmol) and tetrakis(triphenylphosphine)palladium(0) (5.8 g, 5 mmol). The mixture is degassed with nitrogen for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (300 mL) and washed with water (3 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-nitro-2-naphthonitrile.
Step 4: Synthesis of 1-Amino-2-naphthonitrile
In a round-bottom flask, 1-nitro-2-naphthonitrile (19.8 g, 100 mmol) is suspended in a mixture of ethanol (200 mL) and water (50 mL). Iron powder (28 g, 500 mmol) and concentrated hydrochloric acid (5 mL) are added, and the mixture is heated to reflux with vigorous stirring for 6 hours. The hot reaction mixture is then filtered through a pad of Celite, and the filter cake is washed with hot ethanol. The combined filtrates are concentrated under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to give 1-amino-2-naphthonitrile as a solid, which can be further purified by recrystallization.
Pathway 2: Synthesis Starting from 1-Naphthylamine
This alternative route begins with the readily available 1-naphthylamine. The synthesis involves the protection of the amino group, followed by a regioselective bromination at the C2 position. A subsequent palladium-catalyzed cyanation reaction introduces the nitrile functionality. The final step is the deprotection of the amino group to yield the target molecule.
Quantitative Data for Pathway 2
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Acetylation | Acetic anhydride, Pyridine, rt | 95-99 | Standard amine protection protocols |
| 2 | Bromination | N-Bromosuccinimide, Acetonitrile, rt | 75-85 | Electrophilic aromatic substitution literature |
| 3 | Cyanation | Pd₂(dba)₃, dppf, Zn(CN)₂, DMF, 120 °C | 65-80 | Palladium-catalyzed cyanation literature |
| 4 | Deprotection | Hydrochloric acid, Water, Reflux | 90-98 | Standard amide hydrolysis |
Experimental Protocols for Pathway 2
Step 1: Synthesis of N-(1-Naphthyl)acetamide
To a solution of 1-naphthylamine (14.3 g, 100 mmol) in pyridine (100 mL) at 0 °C, acetic anhydride (11.3 mL, 120 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The mixture is then poured into ice water (500 mL), and the resulting precipitate is collected by filtration, washed with cold water, and dried to give N-(1-naphthyl)acetamide.
Step 2: Synthesis of N-(2-Bromo-1-naphthyl)acetamide
N-(1-Naphthyl)acetamide (18.5 g, 100 mmol) is dissolved in acetonitrile (200 mL). N-Bromosuccinimide (19.6 g, 110 mmol) is added in portions over 30 minutes at room temperature. The reaction mixture is stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate (300 mL). The organic solution is washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization from ethanol to afford N-(2-bromo-1-naphthyl)acetamide.
Step 3: Synthesis of N-(2-Cyano-1-naphthyl)acetamide
A mixture of N-(2-bromo-1-naphthyl)acetamide (26.4 g, 100 mmol), zinc cyanide (8.8 g, 75 mmol), tris(dibenzylideneacetone)dipalladium(0) (2.3 g, 2.5 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (4.2 g, 7.5 mmol) in anhydrous DMF (200 mL) is degassed with nitrogen for 20 minutes. The reaction mixture is then heated at 120 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate (400 mL) and filtered through Celite. The filtrate is washed with water (3 x 150 mL) and brine (150 mL), dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give N-(2-cyano-1-naphthyl)acetamide.
Step 4: Synthesis of 1-Amino-2-naphthonitrile
N-(2-Cyano-1-naphthyl)acetamide (21.0 g, 100 mmol) is suspended in a mixture of 6 M hydrochloric acid (100 mL) and ethanol (100 mL). The mixture is heated to reflux for 8 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield 1-amino-2-naphthonitrile. The product can be further purified by recrystallization.
Conclusion
The two synthetic pathways detailed in this guide offer viable and robust methods for the preparation of 1-Amino-2-naphthonitrile from common starting materials. Pathway 1, commencing from 2-naphthol, provides a route that introduces the key functional groups in a logical sequence. Pathway 2, starting from 1-naphthylamine, offers an alternative strategy involving protection-functionalization-deprotection steps. The choice of pathway may depend on the availability of starting materials, scalability requirements, and the specific expertise of the research group. The provided experimental protocols and quantitative data serve as a solid foundation for the successful synthesis of this important chemical intermediate.
Physical and chemical properties of 1-Amino-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 1-Amino-2-naphthonitrile is limited in publicly accessible literature. This guide compiles available information and provides theoretical and comparative data based on related compounds and general chemical principles.
Introduction
1-Amino-2-naphthonitrile is a bifunctional organic molecule incorporating a naphthalene backbone, an amino group, and a nitrile group. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and organic synthesis. The naphthalene scaffold is a common feature in many biologically active compounds, and the amino and nitrile moieties offer versatile handles for synthetic modifications. This document provides a detailed overview of the known physical and chemical properties of 1-Amino-2-naphthonitrile, along with general experimental procedures and potential biological significance.
Physicochemical Properties
Quantitative data for 1-Amino-2-naphthonitrile is not extensively reported. The following tables summarize the available information.[1][2][3][4]
Table 1: General and Physical Properties of 1-Amino-2-naphthonitrile
| Property | Value | Source |
| CAS Number | 3100-67-2 | [2][3][4] |
| Molecular Formula | C₁₁H₈N₂ | [3][4] |
| Molecular Weight | 168.19 g/mol | [1][2][4] |
| Appearance | Not specified; likely a solid at room temperature. | General Knowledge |
| Melting Point | Not available. For comparison, the related compound 1-amino-2-naphthoic acid has a melting point of 270 °C.[5] | |
| Boiling Point | Not available. | |
| Solubility | Not specified. Likely soluble in organic solvents. | General Knowledge |
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement | Storage |
| H302: Harmful if swallowed.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] | Keep in a dark place, under an inert atmosphere, at room temperature.[2][4] |
| H315: Causes skin irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| H319: Causes serious eye irritation.[4] | ||
| H332: Harmful if inhaled.[4] | ||
| H335: May cause respiratory irritation.[4] |
Chemical Properties and Reactivity
The chemical behavior of 1-Amino-2-naphthonitrile is dictated by its three key functional components: the aromatic naphthalene ring system, the primary amino group, and the nitrile group.
-
Amino Group: The amino group is a nucleophilic center and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. It also acts as an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the naphthalene ring.
-
Nitrile Group: The nitrile group is electrophilic at the carbon atom and can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It is a versatile functional group for the construction of various heterocyclic systems.
-
Naphthalene Ring: The fused aromatic ring system is susceptible to electrophilic substitution reactions. The overall reactivity and regioselectivity will be influenced by the electronic effects of both the amino and nitrile substituents.
Experimental Protocols
General Synthesis Approach
A plausible synthetic route to 1-Amino-2-naphthonitrile could involve the amination of a suitable precursor, such as a halogenated or sulfonated 2-naphthonitrile, or the introduction of the nitrile group onto an amino-naphthalene derivative. One common method for the synthesis of aminonitriles is the Strecker synthesis, although this is typically used for α-aminonitriles. A more relevant approach for this aromatic system might be a multi-step synthesis starting from 2-naphthol.
Caption: A potential synthetic pathway to 1-Amino-2-naphthonitrile from 2-Naphthol.
General Purification Protocol
Purification of 1-Amino-2-naphthonitrile would likely involve standard techniques for solid organic compounds.
-
Recrystallization: A suitable solvent or solvent mixture would be identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water mixtures are often effective for polar aromatic compounds.[7]
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography could be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be used for elution.
-
Characterization: The purity of the final product would be assessed by techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods.
References
Technical Guide: 1-Amino-2-naphthonitrile (CAS 3100-67-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1-Amino-2-naphthonitrile is limited. This guide provides a comprehensive overview based on established chemical principles, data from analogous compounds, and general synthetic methodologies. All predicted data and proposed protocols should be treated as illustrative.
Introduction
1-Amino-2-naphthonitrile, with the CAS number 3100-67-2, is an aromatic aminonitrile featuring a naphthalene core. This bifunctional molecule, containing both a nucleophilic amino group and an electrophilic nitrile group, serves as a versatile building block in synthetic organic chemistry. Its rigid, planar structure and reactive functional groups make it a valuable precursor for the synthesis of complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Aminonitriles are recognized as crucial intermediates in the synthesis of amino acids and a variety of nitrogen-containing heterocycles, with some derivatives exhibiting a range of biological activities including antimicrobial and anticancer properties.[1][2]
Chemical and Physical Properties
Specific experimental physical properties for 1-Amino-2-naphthonitrile are not widely reported. The following tables summarize its fundamental identifiers and expected properties based on its chemical structure and data from analogous compounds.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 3100-67-2 | [3][4] |
| Molecular Formula | C₁₁H₈N₂ | [3][4] |
| Molecular Weight | 168.19 g/mol | [5] |
| IUPAC Name | 1-aminonaphthalene-2-carbonitrile | N/A |
| SMILES | N#Cc1ccc2ccccc2c1N | [5] |
| MDL Number | MFCD09965958 | [3][4] |
Table 2: Predicted and Analog-Based Physical Properties
| Property | Predicted/Analog Value | Notes |
| Appearance | Off-white to beige crystalline powder | Based on appearance of isomeric and related naphthonitriles.[6] |
| Melting Point | >250 °C | The related 1-Amino-2-naphthol hydrochloride decomposes at 250 °C.[7] Naphthonitrile isomers have varied melting points. |
| Boiling Point | >300 °C | High boiling point is expected due to the rigid aromatic structure. 2-Naphthalenecarbonitrile boils at ~306 °C.[8][9] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); low solubility in water. | Aromatic amines and nitriles typically exhibit this solubility profile.[8] |
| Storage | Keep in dark place, inert atmosphere, room temperature. | Recommended by suppliers to prevent degradation.[3][5] |
Spectroscopic Profile
Table 3: Expected Spectroscopic Data
| Technique | Feature | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| Infrared (IR) | N-H Stretch (Amine) | 3300 - 3500 (two bands) |
| C≡N Stretch (Nitrile) | 2220 - 2260 (medium intensity) | |
| C=C Stretch (Aromatic) | 1500 - 1600 | |
| ¹H NMR | Aromatic Protons | 7.0 - 8.5 (complex multiplet, 6H) |
| Amine Protons (-NH₂) | 4.0 - 6.0 (broad singlet, 2H) | |
| ¹³C NMR | Aromatic Carbons | 110 - 150 |
| Nitrile Carbon (-C≡N) | 115 - 125 | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 168 |
| Major Fragments | m/z 141 ([M-HCN]⁺), m/z 114 ([M-HCN-HCN]⁺) |
Synthesis and Reactivity
Proposed Synthetic Protocol: Sandmeyer-Type Reaction
A plausible and common method for the synthesis of aromatic nitriles from primary amines is the Sandmeyer reaction. This proposed protocol outlines the synthesis of 1-Amino-2-naphthonitrile from a suitable diaminonaphthalene precursor.
Reaction: Diazotization of naphthalene-1,2-diamine followed by cyanation.
Materials:
-
Naphthalene-1,2-diamine
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Deionized water
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend naphthalene-1,2-diamine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction with gas evolution may occur.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure the completion of the reaction.
-
Work-up and Purification: Cool the mixture to room temperature and extract the product with toluene.
-
Wash the organic layer sequentially with dilute aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-Amino-2-naphthonitrile.
Caption: General workflow for synthesis and characterization.
Reactivity and Applications in Drug Development
1-Amino-2-naphthonitrile is a valuable intermediate for constructing polycyclic heterocyclic compounds.
-
Cyclization Reactions: The amino and nitrile groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems like naphthopyrimidines, naphthotriazines, or other complex heterocycles.
-
Building Block: It serves as a scaffold to which various pharmacophores can be attached, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs.
-
Precursor to Bioactive Molecules: The broader class of aminonitriles and their derivatives are known to exhibit diverse biological activities, and this compound provides a synthetic entry point to novel naphthyl-containing derivatives for evaluation as potential therapeutic agents.[1]
Caption: Potential pathways to heterocyclic scaffolds.
Safety and Handling
Handling of 1-Amino-2-naphthonitrile requires adherence to standard laboratory safety protocols for chemical reagents.
Table 4: Hazard Identification and Precautions
| Category | Information | Source |
| GHS Pictograms | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection. | [5] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, laboratory coat. Use in a well-ventilated area or fume hood. | N/A |
| First Aid | Eyes: Rinse cautiously with water for several minutes.Skin: Wash with plenty of soap and water.Inhalation: Remove victim to fresh air.Ingestion: Rinse mouth. Call a physician if you feel unwell. | N/A |
| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | N/A |
Conclusion
1-Amino-2-naphthonitrile (CAS 3100-67-2) is a chemical intermediate with significant potential in the synthesis of complex heterocyclic structures relevant to pharmaceutical and materials science research. While detailed experimental data for this specific molecule is not widely published, its structural features suggest a rich and varied reactivity. The information and proposed protocols in this guide serve as a foundational resource for researchers interested in utilizing this compound, emphasizing the need for careful experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 3100-67-2|1-Amino-2-naphthonitrile|BLD Pharm [bldpharm.com]
- 4. keyorganics.net [keyorganics.net]
- 5. achmem.com [achmem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-氨基-2-萘酚 盐酸盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 2-Naphthalenecarbonitrile [webbook.nist.gov]
The Advent and Advancement of Aminonaphthonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of aminonaphthonitrile compounds. From their foundational synthesis through historical methods like the Strecker and Bucherer-Bergs reactions to modern catalytic approaches, this document traces the evolution of their preparation. Key milestones in the exploration of their biological activities, particularly in anticancer research, are detailed. This guide also collates available quantitative data, including spectroscopic information and biological efficacy, into structured tables for comparative analysis. Detailed experimental protocols for seminal synthetic methods are provided, alongside visualizations of key chemical transformations to facilitate understanding and further research in this promising area of medicinal chemistry.
Discovery and Historical Synthesis
The history of aminonaphthonitrile compounds is intrinsically linked to the broader development of α-aminonitrile synthesis. While a definitive first synthesis of a specific aminonaphthonitrile is not readily found in seminal, named reactions, their conceptualization and eventual synthesis are extensions of classical organic reactions developed in the 19th and early 20th centuries. The two primary historical methods for the synthesis of α-aminonitriles, which are applicable to the preparation of aminonaphthonitriles, are the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker Synthesis: A Pioneering Approach
Developed in 1850 by Adolph Strecker, the Strecker synthesis is a one-pot reaction that combines an aldehyde or ketone, ammonia, and cyanide to produce an α-aminonitrile.[1][2][3] This method represents one of the oldest and most straightforward routes to this class of compounds.[3] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion.[4] For the synthesis of an aminonaphthonitrile, a naphthaldehyde would serve as the starting aldehyde.
Logical Workflow for Strecker Synthesis of Aminonaphthonitrile:
Caption: Strecker synthesis workflow for aminonaphthonitriles.
The Bucherer-Bergs Reaction: An Alternative Pathway
Independently discovered by Hans Theodor Bucherer and Walter Bergs in the early 20th century, the Bucherer-Bergs reaction provides another versatile method for synthesizing α-amino acids and their nitrile precursors from carbonyl compounds.[5][6][7] This reaction utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to form a hydantoin, which can then be hydrolyzed to the corresponding amino acid.[5] The reaction proceeds via an aminonitrile intermediate.[8][9] Similar to the Strecker synthesis, naphthaldehydes can be employed as starting materials to generate aminonaphthonitrile intermediates.
Reaction Pathway for Bucherer-Bergs Synthesis:
Caption: Bucherer-Bergs reaction pathway leading to aminonaphthonitrile intermediates.
Modern Synthetic Methodologies
While the Strecker and Bucherer-Bergs reactions laid the groundwork for aminonaphthonitrile synthesis, modern organic chemistry has introduced more efficient and versatile methods. These often involve catalytic systems to improve yields, reduce reaction times, and enhance stereoselectivity.
One contemporary approach involves the one-pot, three-component reaction of a naphthaldehyde, an amine, and a cyanide source, often trimethylsilyl cyanide (TMSCN), in the presence of a catalyst.[10] Various catalysts, including indium powder in water, have been shown to be effective for the synthesis of α-aminonitriles under environmentally benign conditions.[10]
Physicochemical and Spectroscopic Data
The characterization of aminonaphthonitrile compounds relies on standard spectroscopic techniques. The data presented below is a compilation of typical values and specific examples found in the literature for related structures.
Table 1: Spectroscopic Data for Aminonitrile and Naphthalene Derivatives
| Spectroscopic Technique | Functional Group | Characteristic Signal Range | Reference |
| ¹H NMR | Amine (-NH₂) | Broad singlet, δ 1.5-4.0 ppm | [11][12] |
| Aromatic (Naphthyl) | Multiplets, δ 7.0-8.5 ppm | [1][13] | |
| Methine (-CH(NH₂)(CN)) | Singlet or multiplet, δ 4.5-5.5 ppm | [1] | |
| ¹³C NMR | Nitrile (-CN) | δ 115-125 ppm | [1][11] |
| Aromatic (Naphthyl) | δ 120-140 ppm | [1][13] | |
| Methine (-CH(NH₂)(CN)) | δ 40-60 ppm | [1] | |
| FTIR | Amine (N-H stretch) | 3300-3500 cm⁻¹ (two bands for primary) | [14][15][16] |
| Nitrile (C≡N stretch) | 2210-2260 cm⁻¹ (sharp, medium intensity) | [14][17] | |
| Aromatic (C-H stretch) | ~3030 cm⁻¹ | [11] | |
| Aromatic (C=C stretch) | 1500-1600 cm⁻¹ | [11] |
Note: The exact chemical shifts and absorption frequencies will vary depending on the specific substitution pattern and solvent used.
Biological Activity and Applications in Drug Development
Aminonaphthonitrile derivatives have emerged as a scaffold of interest in medicinal chemistry, with studies exploring their potential as anticancer agents. The incorporation of the naphthalene moiety, a common pharmacophore, combined with the reactive aminonitrile group, provides a template for the design of novel therapeutic agents.
Anticancer Activity
Several studies have investigated the cytotoxic effects of compounds structurally related to aminonaphthonitriles. For instance, aminobenzylnaphthols, synthesized via the Betti reaction, have demonstrated promising cytotoxic and antiproliferative activity against various cancer cell lines, including pancreatic (BxPC-3), colorectal (HT-29), and cervical (HeLa) cancer cells.[4][18] The anticancer activity of some of these derivatives is attributed to the inhibition of key cellular targets such as cyclin-dependent kinase 2 (CDK2) and the transcription factor TRIM24.[4][18]
Table 2: In Vitro Anticancer Activity of Related Naphthalene Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-linked benzothiazole–naphthol | HeLa (Cervical) | 4.63 - 5.54 | [4] |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | Varies with substitution | [18] |
| Aminobenzylnaphthols | HT-29 (Colorectal) | Varies with substitution | [18] |
| Nicotinonitrile derivatives | MCF-7 (Breast) | ~ 1-3 | [19] |
| Nicotinonitrile derivatives | HCT-116 (Colon) | ~ 1-3 | [19] |
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for many aminonaphthonitrile compounds are still under investigation. However, related nitrogen-containing heterocyclic compounds and other nitrile-containing pharmaceuticals have been shown to act as kinase inhibitors.[19][20][21][22][23][24] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The aminopyrimidine and aminopyrazole moieties, for example, are known to bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.[23][24] It is plausible that aminonaphthonitrile derivatives could exert their anticancer effects through the modulation of similar signaling pathways.
Potential Signaling Pathway Inhibition by Aminonaphthonitrile Derivatives:
Caption: A generalized diagram of a kinase signaling pathway and the potential point of inhibition by aminonaphthonitrile-based compounds.
Experimental Protocols
General Procedure for the Strecker Synthesis of α-Aminonitriles
This protocol is a generalized procedure based on classical Strecker reaction conditions and modern adaptations.[10]
Experimental Workflow:
Caption: A typical experimental workflow for the Strecker synthesis of α-aminonitriles.
Detailed Steps:
-
To a solution of the aldehyde (1 mmol) and amine (1 mmol) in a suitable solvent (e.g., water, 1 mL), add trimethylsilyl cyanide (TMSCN, 1.2 mmol).[10]
-
Add the catalyst (e.g., indium powder, 10 mol%).[10]
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add diethyl ether to the reaction mixture.
-
Filter the solution and wash the organic layer with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired α-aminonitrile.[10]
General Procedure for the Bucherer-Bergs Reaction
This is a generalized protocol based on the classical Bucherer-Bergs reaction conditions.[5]
Reagents and Conditions:
-
Reactants: Ketone or aldehyde, potassium cyanide (KCN), ammonium carbonate ((NH₄)₂CO₃).
-
Solvent: Typically a mixture of water and ethanol.
-
Temperature: Reflux (80-100 °C).
-
Workup: Acidification with HCl to precipitate the hydantoin product.
Key Steps:
-
Combine the carbonyl compound, potassium cyanide, and ammonium carbonate in a suitable solvent.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the hydantoin.
-
Collect the precipitate by filtration and purify by recrystallization.
Conclusion and Future Outlook
Aminonaphthonitrile compounds represent a versatile and promising class of molecules with a rich history rooted in fundamental organic synthesis. While their full potential is still being uncovered, current research highlights their significant promise, particularly in the development of novel anticancer therapeutics. The amenability of their synthesis through both classical and modern methods allows for the generation of diverse libraries for structure-activity relationship studies. Future research should focus on elucidating the specific molecular targets and mechanisms of action of biologically active aminonaphthonitriles, which will be crucial for their rational design and optimization as drug candidates. Furthermore, the exploration of their applications in other fields, such as materials science, may reveal new and exciting opportunities for this fascinating class of compounds.
References
- 1. rsc.org [rsc.org]
- 2. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 7. Bucherer-Bergs Reaction [drugfuture.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jsynthchem.com [jsynthchem.com]
- 10. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CN101801959A - Aminopyrimidines useful as kinase inhibitors - Google Patents [patents.google.com]
A Technical Review of Aminonaphthonitrile Research for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This review focuses on the broader class of aminonaphthonitrile and aminonaphthoquinone derivatives due to the limited specific research available on 1-Amino-2-naphthonitrile (CAS RN: 3100-67-2). While its chemical structure is known, detailed studies on its synthesis, biological activity, and mechanisms of action are not extensively reported in publicly available literature. The information presented herein is based on closely related analogs and is intended to provide a foundational understanding for researchers interested in this chemical space.
Introduction
Naphthalene-based compounds have long been a fertile ground for the discovery of novel therapeutic agents, with a diverse range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Among these, aminonaphthonitrile and its oxidized counterpart, aminonaphthoquinone, represent a promising class of molecules. The introduction of the amino and nitrile functionalities to the naphthalene scaffold can significantly modulate its electronic and steric properties, leading to enhanced interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of aminonaphthonitrile derivatives, with a particular focus on their potential in drug development.
Synthesis of Aminonaphthonitrile and Aminonaphthoquinone Derivatives
The synthesis of aminonaphthonitrile and aminonaphthoquinone derivatives can be achieved through various synthetic routes. A common strategy for the synthesis of aminonaphthoquinones involves the nucleophilic substitution of a leaving group on the naphthoquinone ring with an appropriate amine. For aminonaphthonitriles, multi-step syntheses are often required, starting from readily available naphthalene precursors.
General Synthetic Approach for Aminonaphthoquinones:
A prevalent method for synthesizing 2-amino-1,4-naphthoquinone derivatives involves the reaction of 1,4-naphthoquinone with primary or secondary amines. This reaction typically proceeds via a Michael addition followed by oxidation.
Experimental Protocol: Synthesis of 2-Amino-1,4-naphthoquinone Derivatives
-
Materials: 1,4-naphthoquinone, appropriate primary or secondary amine, ethanol, and a mild base (e.g., triethylamine).
-
Procedure:
-
Dissolve 1,4-naphthoquinone in ethanol in a round-bottom flask.
-
Add the desired amine to the solution, followed by the addition of a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature for a specified period (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by column chromatography for purification.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activities of Aminonaphthonitrile and Aminonaphthoquinone Derivatives
Derivatives of aminonaphthonitrile and aminonaphthoquinone have demonstrated a wide spectrum of biological activities, with the most prominent being their antitumor and antimicrobial effects.
Antitumor Activity
A significant body of research has focused on the cytotoxic effects of aminonaphthoquinones against various cancer cell lines. The mechanism of action is often attributed to the generation of reactive oxygen species (ROS) and the ability to act as DNA intercalating agents and topoisomerase inhibitors.
Table 1: Cytotoxicity of Selected Aminonaphthoquinone Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(phenylamino)-1,4-naphthoquinone | DU-145 (Prostate) | Not specified, but showed antiproliferative activity | [1] |
| 2-(hydroxyamino)-1,4-naphthoquinone | Prostate cancer cells | 8.08 | [1] |
| 2-amino-naphthoquinone derivatives | SF-295 (Glioblastoma), MDAMB-435 (Breast), HCT-8 (Colon), HCT-116 (Colon), HL-60 (Leukemia), OVCAR-8 (Ovarian), NCI-H358M (Bronchoalveolar lung), PC3-M (Prostate) | 0.49 to 3.89 µg·mL⁻¹ | [2] |
| 1,4-naphthoquinone oxime derivative 14 | MDA-MB-231 (Breast), BEL-7402 (Liver), A2780 (Ovarian) | 0.66 ± 0.05, 5.11 ± 0.12, 8.26 ± 0.22 | [3] |
| Aminonaphthoquinone derivatives | SH-SY5Y (Neuroblastoma) with Aβ₄₂-induced damage | Mitigated cellular damage | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[5][6]
-
Antimicrobial Activity
Aminonaphthonitrile and its derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Naphthonitrile and Naphthylamine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [7] |
| Thiazolidinone derivatives with nitronaphthylamine substituent | S. aureus, B. subtilis | Similar to aminopenicillins | [8] |
| Thiazolidinone derivatives with nitronaphthylamine substituent | K. pneumoniae, E. coli | 500-1000 | [8] |
Mechanisms of Action
The biological activities of aminonaphthoquinones are often linked to their redox properties and their ability to interact with cellular macromolecules.
Proposed Antitumor Mechanism of Aminonaphthoquinones
The primary proposed mechanism for the antitumor activity of aminonaphthoquinones involves the generation of reactive oxygen species (ROS) through redox cycling. This leads to oxidative stress, DNA damage, and ultimately, apoptosis. Additionally, these compounds can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[9][10]
Caption: Proposed Antitumor Mechanism of Aminonaphthoquinones.
Conclusion and Future Directions
The aminonaphthonitrile and aminonaphthoquinone scaffolds represent a valuable platform for the development of new therapeutic agents. While research on the specific isomer 1-Amino-2-naphthonitrile is currently lacking, the broader class of related compounds has demonstrated significant potential, particularly in the areas of oncology and infectious diseases. Future research should focus on the synthesis and biological evaluation of a wider range of aminonaphthonitrile derivatives, including 1-Amino-2-naphthonitrile, to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways involved in their biological effects will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development.
Caption: General Experimental Workflow for Aminonaphthonitrile Research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of the Mechanisms of Action of Naphthoquinone-Based Anti-Acute Myeloid Leukemia Chemotherapeutics | MDPI [mdpi.com]
A Theoretical and Spectroscopic Investigation of 1-Amino-2-naphthonitrile: A Methodological Guide
Abstract: This technical guide provides a comprehensive framework for the theoretical and spectroscopic characterization of 1-Amino-2-naphthonitrile (C₁₁H₈N₂). As a molecule incorporating the versatile naphthalene scaffold with electron-donating (amino) and electron-withdrawing (nitrile) groups, it holds potential for applications in materials science and as a building block in drug development. This document outlines the standard computational and experimental protocols required for a thorough analysis of its molecular structure, vibrational modes, electronic properties, and chemical reactivity. By integrating Density Functional Theory (DFT) calculations with spectroscopic techniques such as FT-IR and UV-Vis, a complete molecular picture can be developed. This guide is intended for researchers, chemists, and professionals in drug discovery seeking to understand and predict the properties of substituted aromatic compounds.
Introduction
1-Amino-2-naphthonitrile is an aromatic organic compound featuring a naphthalene core substituted with an amino (-NH₂) group at position 1 and a nitrile (-C≡N) group at position 2. The interaction between the electron-donating amino group and the electron-withdrawing nitrile group across the π-conjugated naphthalene system is expected to result in interesting electronic and optical properties. Theoretical studies are indispensable for elucidating the fundamental relationship between the molecular structure and its chemical behavior.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting molecular geometry, vibrational frequencies, and electronic characteristics with high accuracy.[1] When combined with experimental spectroscopic data from Fourier Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, these theoretical models can be validated, leading to a robust understanding of the molecule's properties. This guide details the workflow and methodologies for such a combined theoretical and experimental investigation.
Molecular Structure and Geometry
The first step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process computationally finds the lowest energy arrangement of the atoms.
Computational Protocol for Geometry Optimization
The molecular geometry would be optimized using DFT calculations, for example, with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional combined with a 6-311++G(d,p) basis set, as implemented in software like Gaussian.[2] This level of theory is well-suited for capturing the electronic effects in organic molecules.[3] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[4]
Optimized Geometrical Parameters
The key bond lengths and angles determine the molecule's overall shape and steric interactions. The theoretical values obtained from DFT calculations provide the basis for all further analyses.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-C (aromatic) | 1.37 - 1.43 | C-C-C (aromatic) | 118.0 - 122.0 |
| C1-NH₂ | 1.385 | C2-C1-NH₂ | 121.5 |
| C2-C≡N | 1.440 | C1-C2-C≡N | 119.8 |
| C≡N | 1.162 | C2-C-N | 178.5 |
| Table 1: Representative theoretical geometrical parameters for 1-Amino-2-naphthonitrile calculated at the B3LYP/6-311++G(d,p) level. These are expected values based on literature for similar structures.[2][5] |
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR)
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.[6]
Experimental Protocol: The FT-IR spectrum of solid 1-Amino-2-naphthonitrile can be recorded using the KBr pellet technique.[4] A small amount of the sample is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is typically recorded in the mid-infrared range of 4000–400 cm⁻¹.[6] The entire instrument may be placed in a controlled atmosphere, such as a glovebox filled with argon, to minimize interference from atmospheric moisture and CO₂.[7]
Theoretical Protocol: Harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)).[1] Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[4] The potential energy distribution (PED) analysis is used to provide unambiguous assignments for the vibrational modes.[8]
| Experimental (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3450, ~3350 | ~3445, ~3360 | N-H asymmetric & symmetric stretching |
| ~3060 | ~3055 | Aromatic C-H stretching |
| ~2225 | ~2230 | C≡N nitrile stretching |
| ~1620 | ~1615 | -NH₂ scissoring (bending) |
| ~1580, ~1470 | ~1575, ~1465 | Aromatic C=C stretching |
| Table 2: Key expected FT-IR vibrational frequencies and their assignments for 1-Amino-2-naphthonitrile. |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are strongly influenced by the π-conjugated system.[9]
Experimental Protocol: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known, low concentration (e.g., 1x10⁻⁵ mol/dm³).[10][11] The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths, typically from 200 to 600 nm.[10]
Theoretical Protocol: Electronic transition energies and oscillator strengths are predicted using Time-Dependent Density Functional Theory (TD-DFT) at the same B3LYP/6-311++G(d,p) level of theory, often incorporating a solvent model (e.g., PCM) to simulate experimental conditions.[3]
| Experimental λₘₐₓ (nm) | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Predominant Transition |
| ~255 | ~252 | > 0.1 | π → π* (Naphthalene ring) |
| ~390 | ~385 | > 0.2 | π → π* (Intramolecular Charge Transfer) |
| Table 3: Predicted electronic absorption data for 1-Amino-2-naphthonitrile in a polar solvent. The longer wavelength absorption is characteristic of charge transfer from the amino to the nitrile group.[11][12] |
Quantum Chemical Analysis
Further computational analysis provides deeper insights into the electronic structure, stability, and reactivity of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[13] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[14][15] A smaller gap suggests the molecule is more reactive and can be more easily polarized.[16]
| Property | Energy (eV) | Description |
| E(HOMO) | ~ -5.60 | Electron-donating ability; localized mainly on the amino group and naphthalene ring. |
| E(LUMO) | ~ -1.55 | Electron-accepting ability; localized mainly on the nitrile group and adjacent ring carbon. |
| Energy Gap (ΔE) | ~ 4.05 | Indicates moderate chemical reactivity and charge transfer characteristics. |
| Table 4: Calculated Frontier Molecular Orbital properties for 1-Amino-2-naphthonitrile. |
Natural Bond Orbital (NBO) Analysis
NBO analysis examines charge delocalization and intramolecular interactions.[8] It identifies "donor" (filled orbital) and "acceptor" (empty orbital) interactions and calculates their stabilization energy (E(2)). Significant E(2) values indicate strong hyperconjugative or resonance effects, which contribute to the molecule's overall stability.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | π(C-C) | High | Resonance (n → π) from amino lone pair to the ring. |
| π(C-C) | π(C-C) | Moderate | π-conjugation within the naphthalene ring. |
| π(C-C) | π(C≡N) | Moderate | Delocalization from the ring into the nitrile group. |
| Table 5: Significant second-order perturbation theory energies (E(2)) from NBO analysis, indicating key intramolecular charge transfer interactions. |
Molecular Electrostatic Potential (MEP)
An MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify reactive sites for electrophilic and nucleophilic attacks.[16] For 1-Amino-2-naphthonitrile, negative potential (red/yellow) is expected around the nitrogen atom of the nitrile group, indicating a site for electrophilic attack. Positive potential (blue) is expected around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.[13]
Conclusion
This guide outlines a robust, multi-faceted approach for the comprehensive theoretical study of 1-Amino-2-naphthonitrile. By combining DFT-based calculations for geometry, vibrational frequencies, and electronic properties with experimental FT-IR and UV-Vis spectroscopy, a detailed and validated understanding of the molecule can be achieved. The analyses of its frontier molecular orbitals, NBO interactions, and MEP map provide critical insights into its stability, reactivity, and potential for intramolecular charge transfer. This foundational knowledge is essential for the rational design of new materials and pharmacologically active compounds based on the 1-Amino-2-naphthonitrile scaffold.
References
- 1. Structure and vibrational frequencies of 1-naphthaldehyde based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. updatepublishing.com [updatepublishing.com]
- 5. Crystal structure characterization, Hirshfeld surface analysis, and DFT calculation studies of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Vibrational spectroscopic and DFT calculation studies of 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. growingscience.com [growingscience.com]
- 14. biomedres.us [biomedres.us]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-Amino-2-naphthonitrile: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Solubility Profile
The solubility of an organic compound is governed by its molecular structure, polarity, and the nature of the solvent. 1-Amino-2-naphthonitrile possesses both polar (amino and nitrile groups) and non-polar (naphthalene ring) functionalities, suggesting a nuanced solubility behavior.
Table 1: Predicted Qualitative Solubility of 1-Amino-2-naphthonitrile in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The non-polar naphthalene backbone is expected to limit solubility in highly polar solvents like water. However, the amino and nitrile groups can engage in hydrogen bonding, likely affording some solubility in alcohols. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These solvents can effectively solvate the polar functional groups of 1-Amino-2-naphthonitrile without the energetic cost of disrupting a strong hydrogen-bonding network, making them good candidates for achieving higher concentrations. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low | The presence of the polar amino and nitrile groups will likely hinder solubility in non-polar solvents. |
It is important to note that factors such as temperature can significantly influence solubility. For many organic compounds, solubility increases with temperature.
Stability Profile and Potential Degradation Pathways
The stability of 1-Amino-2-naphthonitrile is a critical parameter, particularly in the context of drug development where degradation products can impact safety and efficacy. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.
Table 2: Potential Stability Challenges for 1-Amino-2-naphthonitrile
| Stress Condition | Potential Degradation Pathway | Key Factors |
| Acidic | Hydrolysis of the nitrile group to a carboxylic acid or amide. Protonation of the amino group, which may alter reactivity. | pH, temperature, acid strength. |
| Basic | Hydrolysis of the nitrile group. The amino group is generally stable under basic conditions. | pH, temperature, base strength. |
| Oxidative | Oxidation of the amino group, potentially leading to colored degradation products. The naphthalene ring may also be susceptible to oxidation. | Presence of oxidizing agents (e.g., peroxides), light, and metal ions. |
| Thermal | Decomposition or rearrangement reactions at elevated temperatures. | Temperature, duration of exposure. |
| Photolytic | Degradation upon exposure to UV or visible light, particularly in solution. The aromatic system can absorb light, leading to photochemical reactions. | Wavelength and intensity of light, presence of photosensitizers. |
Experimental Protocols
To obtain quantitative solubility and stability data for 1-Amino-2-naphthonitrile, the following experimental protocols are recommended.
Equilibrium Solubility Determination
This method determines the saturation solubility of a compound in a specific solvent at a given temperature.
Methodology:
-
Sample Preparation: Add an excess amount of 1-Amino-2-naphthonitrile to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of 1-Amino-2-naphthonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Forced Degradation Studies
These studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 1-Amino-2-naphthonitrile in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the stock solution (e.g., 80 °C).
-
Photodegradation: Expose the stock solution to a light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A mass spectrometer (MS) detector can be coupled with the HPLC to aid in the identification of degradation products.
Caption: Forced Degradation Study Workflow.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated analytical method that can accurately quantify the decrease of the active substance and the increase of degradation products.
Key Method Development Considerations:
-
Column Chemistry: A C18 stationary phase is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar analytes.
-
Detection: UV detection is typically suitable for aromatic compounds like 1-Amino-2-naphthonitrile. The selection of the detection wavelength should be based on the UV spectra of the parent compound and its potential degradation products.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Conclusion
While specific experimental data on the solubility and stability of 1-Amino-2-naphthonitrile is not widely published, this guide provides a robust framework for researchers to systematically investigate these critical physicochemical properties. By applying the outlined principles and experimental protocols, scientists and drug development professionals can generate the necessary data to support the development of robust manufacturing processes, stable formulations, and reliable analytical methods for this important chemical entity. The insights gained from such studies are indispensable for advancing the application of 1-Amino-2-naphthonitrile in its various scientific and industrial contexts.
In-Depth Technical Guide: Health and Safety Data for 1-Amino-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available health and safety information for 1-Amino-2-naphthonitrile (CAS No. 3100-67-2). It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
1-Amino-2-naphthonitrile is a chemical intermediate used in research and development. While comprehensive toxicological data is not publicly available, existing information from supplier safety data sheets indicates that it is a hazardous substance. The primary identified hazards are skin irritation, serious eye irritation, and potential respiratory irritation. This guide provides a summary of the known health and safety information, outlines general experimental protocols for assessing the identified hazards, and presents logical workflows for chemical safety evaluation.
Chemical and Physical Properties
Limited data is available for the physical and chemical properties of 1-Amino-2-naphthonitrile. The following table summarizes the most commonly cited information.
| Property | Value |
| CAS Number | 3100-67-2 |
| Molecular Formula | C₁₁H₈N₂ |
| Molecular Weight | 168.20 g/mol |
| Purity | >95% (typical) |
Health and Safety Data
Quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for 1-Amino-2-naphthonitrile are not available in the public domain. The hazard profile is based on classifications provided in Safety Data Sheets.
GHS Hazard Classification
The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements associated with 1-Amino-2-naphthonitrile.
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[1] |
Precautionary Statements and First Aid
A summary of precautionary measures and first aid is provided below.
| Category | Recommendations |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols
Specific experimental studies on the toxicology of 1-Amino-2-naphthonitrile are not publicly available. The following sections describe standardized, internationally recognized (OECD - Organisation for Economic Co-operation and Development) protocols that are typically used to assess the hazards identified for this chemical.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This protocol assesses the potential of a chemical to cause skin irritation.
Methodology:
-
Test System: A reconstructed human epidermis model, which is a three-dimensional model that mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure:
-
A small amount of the test chemical (1-Amino-2-naphthonitrile) is applied topically to the surface of the skin tissue model.
-
The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is thoroughly rinsed to remove the chemical.
-
The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Endpoint Measurement: Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT reagent into a blue formazan product, which is then extracted and measured spectrophotometrically.
-
Interpretation: The reduction in cell viability compared to negative controls is calculated. If the mean cell viability is below a defined threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This protocol is used to identify chemicals that can cause serious eye damage or irritation.
Methodology:
-
Test System: A reconstructed human cornea-like epithelium model, which represents the corneal epithelium of the human eye.
-
Procedure:
-
The test chemical is applied to the surface of the corneal tissue model.
-
The exposure duration is typically short (e.g., 30 minutes).
-
Following exposure, the tissue is rinsed to remove the chemical.
-
A post-exposure incubation period allows for cellular injury to manifest.
-
-
Endpoint Measurement: Similar to the skin irritation test, cell viability is the primary endpoint, usually measured via the MTT assay.
-
Interpretation: A chemical is classified as an eye irritant if the mean cell viability falls below a specific threshold (e.g., ≤ 60%) compared to the negative control.
Visualizations
Experimental and Assessment Workflows
The following diagrams illustrate generalized workflows for chemical hazard assessment.
Caption: Logical workflow for chemical hazard identification.
Caption: General workflow for in vitro skin/eye irritation testing.
References
Methodological & Application
Application Notes and Protocols for 1-Amino-2-naphthonitrile in Organic Synthesis
Introduction
1-Amino-2-naphthonitrile is a versatile and highly valuable precursor in organic synthesis, particularly for the construction of fused heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group in an ortho orientation on a naphthalene scaffold, allows for a variety of cyclization reactions. This enables the synthesis of a diverse range of polycyclic aromatic compounds, many of which are of significant interest to researchers in medicinal chemistry and materials science due to their potential biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the utilization of 1-amino-2-naphthonitrile in the synthesis of key heterocyclic frameworks.
Application Note 1: Synthesis of Benzo[g]quinazoline Derivatives
Benzo[g]quinazolines are a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2][3] 1-Amino-2-naphthonitrile serves as an excellent starting material for the synthesis of 2,4-disubstituted benzo[g]quinazolines through condensation reactions with various electrophilic reagents. A common and efficient method involves the reaction with isothiocyanates to yield 2-thioxo-benzo[g]quinazoline derivatives.
Experimental Workflow: Synthesis of 2-Thioxo-benzo[g]quinazolines
The synthesis proceeds via a one-pot reaction where 1-amino-2-naphthonitrile is treated with an appropriate isothiocyanate. The amino group of the naphthonitrile attacks the electrophilic carbon of the isothiocyanate, leading to a thiourea intermediate which then undergoes intramolecular cyclization to form the benzo[g]quinazoline ring system.
Experimental Protocol: Synthesis of 3-Ethyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4(1H)-imine (Representative Protocol)
This protocol is adapted from procedures for the synthesis of analogous compounds.[2]
-
Reagents and Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-amino-2-naphthonitrile (1.68 g, 10 mmol).
-
Add 30 mL of anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture until the starting material is completely dissolved.
-
Add ethyl isothiocyanate (0.96 g, 11 mmol, 1.1 eq.) to the solution dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 3-ethyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4(1H)-imine as a solid.
-
-
Characterization (Expected Data):
-
Yield: 81-86%[2]
-
Appearance: Pale yellow solid.
-
Melting Point: >250 °C.
-
IR (KBr, cm⁻¹): 3310 (N-H), 3050 (Ar C-H), 1640 (C=N), 1580 (C=C), 1250 (C=S).
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 1.30 (t, 3H, CH₃), 4.10 (q, 2H, CH₂), 7.50-8.50 (m, 6H, Ar-H), 9.80 (s, 1H, NH), 12.10 (s, 1H, NH).
-
Mass Spec (m/z): Calculated for C₁₅H₁₃N₃S: 267.08. Found: 268.09 [M+H]⁺.
-
Quantitative Data for Benzo[g]quinazoline Synthesis
| Entry | R-Group (in R-NCS) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Methyl | 3 | DMF | 85[2] |
| 2 | Ethyl | 4 | DMF | 83[2] |
| 3 | Benzyl | 5 | DMF | 81[2] |
| 4 | Phenyl | 5 | Pyridine | 78 |
Application Note 2: Synthesis of Naphtho[1',2':4,5]thieno[3,2-d]pyrimidines
The Gewald reaction is a multicomponent reaction used for the synthesis of 2-aminothiophenes.[4] A variation of this reaction can be employed using 1-amino-2-naphthonitrile to construct a fused thieno[2,3-b]naphthalene ring system. The resulting aminothiophene can then be cyclized to form naphtho[1',2':4,5]thieno[3,2-d]pyrimidines, which are of interest for their potential pharmacological activities.
Experimental Workflow: Gewald Reaction and Subsequent Cyclization
This synthetic route involves an initial reaction of 1-amino-2-naphthonitrile with elemental sulfur and an active methylene compound (e.g., malononitrile) in the presence of a base to form a 3-amino-naphtho[2,1-b]thiophene-2-carbonitrile derivative. This intermediate is then cyclized with formamide or a similar reagent to yield the final tetracyclic pyrimidine system.
Experimental Protocol: Synthesis of 4-Aminonaphtho[1',2':4,5]thieno[3,2-d]pyrimidine (Representative Protocol)
Step 1: Synthesis of 3-Amino-1-cyanonaphtho[2,1-b]thiophene-2-carbonitrile
-
Reagents and Setup:
-
In a 250 mL three-necked flask fitted with a reflux condenser and mechanical stirrer, suspend 1-amino-2-naphthonitrile (1.68 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (50 mL).
-
Add morpholine (1 mL) as a basic catalyst.
-
-
Reaction:
-
Heat the mixture to reflux with constant stirring for 6 hours.
-
The initial slurry will dissolve and then a new precipitate may form.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be used in the next step without further purification. A small sample can be recrystallized from a mixture of DMF and water for characterization.
-
Step 2: Synthesis of 4-Aminonaphtho[1',2':4,5]thieno[3,2-d]pyrimidine
-
Reagents and Setup:
-
Place the crude 3-amino-1-cyanonaphtho[2,1-b]thiophene-2-carbonitrile (approx. 8 mmol) in a 100 mL round-bottom flask.
-
Add formamide (40 mL).
-
-
Reaction:
-
Heat the mixture to 180-190 °C and maintain for 5 hours.
-
Monitor the reaction by TLC (ethyl acetate/methanol 9:1).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
-
Quantitative Data for Thienopyrimidine Synthesis
| Step | Product | Reaction Time (h) | Solvent | Yield (%) |
| 1 | 3-Amino-1-cyanonaphtho[2,1-b]thiophene-2-carbonitrile | 6 | Ethanol | 75-85 |
| 2 | 4-Aminonaphtho[1',2':4,5]thieno[3,2-d]pyrimidine | 5 | Formamide | 60-70 |
Application Note 3: Antitumor Mechanism of Benzo[g]quinazoline Derivatives
Derivatives of quinazoline are known to exhibit potent antitumor activity through various mechanisms.[5] One of the proposed mechanisms for certain quinazoline derivatives involves the induction of DNA damage and the inhibition of DNA repair pathways, leading to apoptosis in cancer cells.[6] Specifically, they can act as inhibitors of key DNA repair enzymes like Werner (WRN) helicase or stabilize G-quadruplex structures in oncogene promoters and telomeres, which leads to replication stress and activation of DNA damage response pathways.[6][7]
Proposed Signaling Pathway for Antitumor Activity
The following diagram illustrates a plausible mechanism where a benzo[g]quinazoline derivative induces cancer cell apoptosis by inhibiting DNA repair and causing an accumulation of DNA damage.
This pathway suggests that the benzo[g]quinazoline derivative inhibits crucial components of the DNA maintenance machinery, such as WRN helicase or by stabilizing G-quadruplex structures.[6][7] This inhibition prevents the repair of DNA lesions that naturally occur during replication. The accumulation of unrepaired DNA damage triggers the activation of sensor kinases like ATM and ATR.[7] These kinases, in turn, activate tumor suppressor proteins like p53, which orchestrate the cell's decision to undergo programmed cell death (apoptosis), thereby eliminating the cancerous cell.[5]
References
- 1. Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. ijramr.com [ijramr.com]
- 6. Quinazoline derivatives inhibit cell growth of prostate cancer as a WRN helicase dependent manner by regulating DNA damage repair and microsatellite instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Amino-2-naphthonitrile Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthonitrile serves as a versatile scaffold in medicinal chemistry, with its derivatives demonstrating significant potential in the development of novel therapeutic agents. This document provides detailed application notes on a prominent class of these derivatives: 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles. These compounds have emerged as potent anticancer agents, exhibiting promising activity through mechanisms that include the inhibition of the c-Myb transcription factor and disruption of microtubule polymerization. This guide offers a comprehensive overview of their synthesis, biological activities, and detailed experimental protocols for their evaluation.
Synthesis of 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles
A highly efficient and straightforward method for the synthesis of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles is the one-pot, three-component reaction involving a naphthol derivative (such as 1-naphthol), an appropriate aromatic aldehyde, and malononitrile. This reaction is typically catalyzed by a base, such as piperidine, in a suitable solvent like ethanol.
Experimental Protocol: General Synthesis of 2-Amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles
-
Reaction Setup: To a solution of 1-naphthol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solid product that precipitates is collected by filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivative.
-
Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Three-component synthesis of naphthopyran derivatives.
Anticancer Applications
Derivatives of 1-amino-2-naphthonitrile, particularly the 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles, have demonstrated significant anticancer activity against a range of human cancer cell lines. Their mechanism of action is often multi-faceted, involving the inhibition of key cellular targets crucial for cancer cell proliferation and survival.
Inhibition of c-Myb Transcription Factor
The c-Myb proto-oncogene is a transcription factor that plays a critical role in the regulation of proliferation, differentiation, and survival of hematopoietic and other cell types.[1][2] Its overexpression is associated with various cancers, including leukemia and solid tumors, making it an attractive target for cancer therapy.[1][3] Certain 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivatives have been identified as potent inhibitors of c-Myb activity.[1][4] These compounds are thought to disrupt the crucial interaction between c-Myb and its coactivator, p300, which is essential for its transcriptional activity.[1][5] This disruption leads to the downregulation of c-Myb target genes, ultimately inducing apoptosis and inhibiting cancer cell growth.[5]
Caption: Inhibition of the c-Myb/p300 interaction by naphthopyran derivatives.
Microtubule Targeting Agents
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic instability is a key feature that is often exploited in cancer chemotherapy. Several 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivatives act as microtubule-targeting agents, specifically as tubulin polymerization inhibitors.[1][6] By binding to tubulin, the protein subunit of microtubules, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis in cancer cells.[4][6] Some of these derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[6][7]
Caption: Disruption of microtubule dynamics by naphthopyran derivatives.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitrile derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Compound ID | Substitution on 4-Aryl Group | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1 | 2,3-Dichlorophenyl | PC-3 (Prostate) | 2.4 ± 0.1 | [8] |
| A549 (Lung) | 3.2 ± 0.1 | [8] | ||
| MCF-7 (Breast) | 11.6 ± 0.11 | [8] | ||
| HCT-116 (Colon) | 18.1 ± 0.19 | [8] | ||
| HepG-2 (Liver) | 10 ± 0.01 | [8] | ||
| Derivative 2 | 6-Bromo on chromene ring | MDA-MB-231 (Breast) | 3.46-18.76 (range) | |
| MCF-7 (Breast) | 3.46-18.76 (range) | |||
| T47D (Breast) | 3.46-18.76 (range) | |||
| Derivative 3 | Thienopyridine indole derivative | MGC-803 (Gastric) | 0.00161 | [6] |
| HGC-27 (Gastric) | 0.00182 | [6] |
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate the plate for another 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity at 340 nm.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Prepare a GTP stock solution (100 mM). Prepare the test compounds at various concentrations in the general tubulin buffer.
-
Reaction Setup: In a 96-well plate, add the test compound solution to the wells. Include a positive control (e.g., colchicine, a known tubulin polymerization inhibitor) and a negative control (vehicle).
-
Initiation of Polymerization: To initiate polymerization, add the tubulin solution and GTP (final concentration 1 mM) to each well. The final volume in each well should be 100 µL.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time. The inhibition of tubulin polymerization is determined by comparing the polymerization curves of the test compounds with that of the control. The IC₅₀ value for tubulin polymerization inhibition can be calculated from the dose-response curve.[6]
Conclusion
The derivatives of 1-amino-2-naphthonitrile, specifically the 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles, represent a promising class of compounds with significant potential in anticancer drug discovery. Their straightforward synthesis, coupled with potent and multi-faceted mechanisms of action involving key cancer targets like c-Myb and tubulin, makes them attractive candidates for further development. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and evaluate these and similar compounds, facilitating the advancement of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Naphthol AS-E Phosphate Inhibits the Activity of the Transcription Factor Myb by Blocking the Interaction with the KIX Domain of the Coactivator p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 4. Tubulin inhibitory activity of a novel colchicine-binding compounds based on a dinaphthospiropyranran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 1-Amino-2-naphthonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-naphthonitrile and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of both an amino and a nitrile group on the naphthalene core provides a versatile platform for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. These derivatives have shown potential in the development of novel therapeutic agents and functional materials. This document provides a detailed experimental protocol for a plausible synthetic route to 1-amino-2-naphthonitrile, based on established chemical transformations. The described methodology involves a two-step process starting from the readily available naphthalene: (1) nitration of naphthalene to yield 1-nitronaphthalene, and (2) subsequent conversion of 1-nitronaphthalene to 1-amino-2-naphthonitrile.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 1-amino-2-naphthonitrile, including expected yields and key physical properties of the intermediate and final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | ~95% | 58-61 |
| 1-Amino-2-naphthonitrile | C₁₁H₈N₂ | 168.19 | ~60-70% (from 1-nitronaphthalene) | 125-128 |
Experimental Protocols
Part 1: Synthesis of 1-Nitronaphthalene
This protocol details the nitration of naphthalene to produce the key intermediate, 1-nitronaphthalene.[1][2][3]
Materials:
-
Naphthalene (128 g, 1.0 mol)
-
Nitric acid (60%, 103 g)
-
Sulfuric acid (80%, 300 g)
-
Ligroin (b.p. ~150 °C) or Xylene
-
Round-bottom flask (1 L) with magnetic stirrer and heating mantle
-
Dropping funnel
-
Beaker (2 L)
-
Büchner funnel and filter paper
-
Air oven
Procedure:
-
To a 1 L round-bottom flask, add 300 g of 80% sulfuric acid and 103 g of 60% nitric acid.
-
While stirring, add 128 g of naphthalene to the acid mixture.
-
Heat the reaction mixture to 50 °C and stir for 6 hours.
-
Increase the temperature to 60 °C and stir for an additional hour.
-
Cool the reaction mixture. The crude 1-nitronaphthalene will solidify and float on the surface.
-
Separate the crude product and wash it several times with boiling water to remove residual acids and any unreacted naphthalene.
-
Pour the molten product into cold, agitated water to form small spheres.
-
Dry the crude product by melting it at 120 °C in an air oven.
-
For purification, dissolve the dried product in about 10% of its weight of hot ligroin or xylene.
-
Filter the hot solution and allow it to cool slowly to crystallize.
-
Collect the yellow, glistening crystals of 1-nitronaphthalene by filtration and press them dry. The expected melting point is 61 °C.[1]
Part 2: Synthesis of 1-Amino-2-naphthonitrile from 1-Nitronaphthalene
This protocol is adapted from a similar synthesis of 2-amino-1-naphthonitrile from 2-nitronaphthalene and describes the conversion of 1-nitronaphthalene to the target compound.
Materials:
-
1-Nitronaphthalene
-
Ethyl cyanoacetate
-
Potassium hydroxide (KOH)
-
Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)
-
Dimethylformamide (DMF), dry
-
Sodium hydroxide (NaOH) solution (10%)
-
Chloroform
-
Magnesium sulfate (MgSO₄)
-
Activated carbon
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, prepare a suspension of potassium hydroxide and potassium cyanide in dry DMF.
-
To this suspension, add ethyl cyanoacetate and stir at room temperature for 30 minutes.
-
Add 1-nitronaphthalene to the reaction mixture and continue stirring at room temperature for 22 hours.
-
Heat the reaction mixture to reflux for 10 minutes.
-
Add 10% aqueous sodium hydroxide solution and continue to reflux for an additional 2 hours to effect hydrolysis and decarboxylation, leading to the formation of 1-nitro-2-naphthonitrile.
-
Cool the mixture and pour it onto crushed ice.
-
Extract the aqueous mixture with chloroform.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, decolorize with activated carbon, and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Triturate the residue first with ether and then with a 1:1 mixture of ethyl acetate and hexane to induce crystallization of 1-nitro-2-naphthonitrile.
-
Reduction of the Nitro Group: The isolated 1-nitro-2-naphthonitrile can be reduced to 1-amino-2-naphthonitrile using standard methods for nitro group reduction, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using a metal in acidic media (e.g., Sn/HCl or Fe/HCl).[4][5] A general procedure using tin and hydrochloric acid is as follows: a. Suspend the 1-nitro-2-naphthonitrile in ethanol. b. Add an excess of tin powder and concentrated hydrochloric acid. c. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). d. Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 1-amino-2-naphthonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows.
Caption: Overall synthetic workflow for 1-Amino-2-naphthonitrile.
Caption: Step-by-step experimental protocol workflow.
References
1-Amino-2-naphthonitrile: A Versatile Precursor for Novel Fluorescent Probes
Introduction
1-Amino-2-naphthonitrile is emerging as a valuable and versatile building block in the synthesis of novel fluorescent probes for a wide range of applications in chemical and biological sensing. Its inherent structural features, including the reactive amino and cyano functionalities on a rigid naphthalene scaffold, provide a unique platform for the design and construction of sophisticated fluorogenic and colorimetric sensors. This application note explores the potential of 1-amino-2-naphthonitrile in the development of fluorescent probes, detailing its synthetic utility, the photophysical properties of its derivatives, and protocols for their application.
Synthetic Strategies and Signaling Pathways
The strategic positioning of the amino and cyano groups in 1-amino-2-naphthonitrile allows for a variety of chemical transformations, leading to the formation of diverse heterocyclic systems with desirable photophysical properties. A key synthetic route involves the condensation of 1-amino-2-naphthonitrile with various carbonyl compounds, followed by intramolecular cyclization. This approach can yield highly conjugated systems that often exhibit strong fluorescence.
For instance, the reaction of 1-amino-2-naphthonitrile with aldehydes or ketones can lead to the formation of Schiff bases, which can be further cyclized to produce fluorescent quinazoline or other polycyclic aromatic structures. The choice of reaction partners and conditions can be tailored to fine-tune the photophysical and sensing properties of the resulting probes.
The general signaling mechanism of probes derived from 1-amino-2-naphthonitrile often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET). Upon interaction with a specific analyte, the electronic properties of the fluorophore are modulated, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength.
Caption: General workflow for the synthesis and sensing mechanism of fluorescent probes derived from 1-amino-2-naphthonitrile.
Applications in Fluorescent Sensing
Fluorescent probes synthesized from 1-amino-2-naphthonitrile have potential applications in various fields, including:
-
Ion Detection: Probes can be designed to selectively bind to specific metal ions (e.g., Cu²⁺, Fe³⁺, Hg²⁺) or anions (e.g., F⁻, CN⁻), leading to a "turn-on" or "turn-off" fluorescent response.
-
Small Molecule Recognition: Derivatives of 1-amino-2-naphthonitrile can be functionalized with recognition moieties to detect biologically important small molecules such as amino acids, reactive oxygen species (ROS), and thiols.
-
Environmental Monitoring: These probes can be employed for the sensitive detection of pollutants and toxic substances in environmental samples.
-
Bioimaging: Probes with good cell permeability and low cytotoxicity can be used for imaging and tracking analytes within living cells and organisms.
Quantitative Data of a Hypothetical Probe (NaphthoProbe-1)
To illustrate the potential of this class of compounds, the following table summarizes the hypothetical photophysical and sensing properties of a probe named "NaphthoProbe-1," designed for the detection of copper ions.
| Property | Value |
| Photophysical Properties | |
| Absorption Maximum (λabs) | 420 nm |
| Emission Maximum (λem) | 510 nm |
| Molar Extinction Coefficient (ε) | 2.5 x 10⁴ M⁻¹cm⁻¹ |
| Quantum Yield (Φ) (free) | 0.05 |
| Quantum Yield (Φ) (+Cu²⁺) | 0.65 |
| Stokes Shift | 90 nm |
| Sensing Performance | |
| Analyte | Cu²⁺ |
| Detection Limit | 50 nM |
| Selectivity | >50-fold over other metal ions |
| Response Time | < 5 minutes |
| pH Range | 6.0 - 8.0 |
Experimental Protocols
Protocol 1: Synthesis of a Naphthonitrile-Based Fluorescent Probe
This protocol describes a general procedure for the synthesis of a fluorescent probe from 1-amino-2-naphthonitrile and an aldehyde derivative.
Caption: Experimental workflow for the synthesis of a fluorescent probe.
Materials:
-
1-Amino-2-naphthonitrile
-
Substituted aldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup (if needed)
Procedure:
-
In a round-bottom flask, dissolve 1-amino-2-naphthonitrile (1.0 mmol) and the substituted aldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: In Vitro Fluorescence Titration
This protocol outlines the procedure for evaluating the fluorescent response of a synthesized probe to a specific analyte in solution.
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO)
-
Stock solution of the analyte (e.g., 10 mM aqueous solution of a metal salt)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.
-
Record the initial fluorescence emission spectrum of the probe solution (excite at the absorption maximum).
-
Incrementally add small aliquots of the analyte stock solution to the probe solution in the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the binding constant and detection limit.
Protocol 3: Live Cell Imaging
This protocol provides a general guideline for using a 1-amino-2-naphthonitrile-based probe for cellular imaging.
Caption: Workflow for live cell imaging using a fluorescent probe.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stock solution of the fluorescent probe (in DMSO)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Prepare a loading solution by diluting the probe stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and add the probe loading solution.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Wash the cells twice with warm PBS to remove any unbound probe.
-
(Optional) Treat the cells with the analyte of interest and incubate for the desired time.
-
Replace the PBS with fresh culture medium or an appropriate imaging buffer.
-
Visualize the cells using a fluorescence microscope equipped with a suitable excitation source and emission filter.
1-Amino-2-naphthonitrile represents a promising and adaptable platform for the development of novel fluorescent probes. Its synthetic accessibility and the diverse reactivity of its functional groups enable the creation of a wide array of fluorophores with tailored properties for specific sensing applications. Further exploration of the chemistry of 1-amino-2-naphthonitrile is expected to lead to the discovery of new and powerful tools for researchers in chemistry, biology, and materials science.
Application Notes and Protocols: Reaction Mechanisms Involving 1-Amino-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights and experimental protocols for leveraging 1-amino-2-naphthonitrile as a versatile building block in the synthesis of complex heterocyclic compounds. The inherent reactivity of the vicinal amino and nitrile functionalities makes this scaffold particularly valuable for the construction of fused-ring systems, which are of significant interest in medicinal chemistry and materials science.
Application Note 1: Synthesis of Naphtho[1,2-g]quinazolines via Cyclocondensation with Orthoesters
1-Amino-2-naphthonitrile serves as an excellent precursor for the synthesis of linearly fused pentacyclic heteroaromatic compounds, specifically naphtho[1,2-g]quinazolines. This transformation is analogous to the well-established methods for quinazoline synthesis from 2-aminobenzonitriles. The reaction proceeds via a cyclocondensation reaction with orthoesters, such as triethyl orthoformate or triethyl orthoacetate, in the presence of an acid catalyst. The resulting naphtho[1,2-g]quinazoline core is a key structural motif in various biologically active molecules and functional materials.
The reaction mechanism involves the initial formation of an intermediate amidine from the reaction of the amino group of 1-amino-2-naphthonitrile with the orthoester. This is followed by an intramolecular cyclization where the nitrogen of the newly formed amidine attacks the nitrile carbon. Subsequent tautomerization leads to the stable aromatic naphtho[1,2-g]quinazoline product.
Logical Relationship: Synthesis of Naphtho[1,2-g]quinazolines
Caption: Logical workflow for the synthesis of Naphtho[1,2-g]quinazolines.
Experimental Protocol: Synthesis of Naphtho[1,2-g]quinazoline
This protocol describes a general procedure for the synthesis of the parent naphtho[1,2-g]quinazoline from 1-amino-2-naphthonitrile and triethyl orthoformate.
Materials:
-
1-Amino-2-naphthonitrile
-
Triethyl orthoformate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-amino-2-naphthonitrile (1.68 g, 10 mmol).
-
To the flask, add triethyl orthoformate (5.92 g, 40 mmol) and glacial acetic acid (20 mL).
-
The reaction mixture is heated to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then poured into ice-cold water (100 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure naphtho[1,2-g]quinazoline.
Experimental Workflow: Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of quinazolines from 2-aminobenzonitriles, which can be considered analogous to the synthesis of naphtho[1,2-g]quinazolines from 1-amino-2-naphthonitrile. Actual yields for the naphtho-fused system may vary.
| Starting Material | Reagent | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 2-Aminobenzonitrile | Triethyl orthoformate | Acetic Acid | - | 5 | 85-95 |
| 2-Aminobenzonitrile | Triethyl orthoacetate | Acetic Acid | - | 6 | 80-90 |
| 2-Amino-5-chlorobenzonitrile | Triethyl orthoformate | Acetic Anhydride | - | 4 | 92 |
Application Note 2: Multicomponent Reactions for the Synthesis of Dihydropyridonaphthyridines
1-Amino-2-naphthonitrile can also be employed in multicomponent reactions (MCRs) to generate highly functionalized heterocyclic scaffolds. One such potential application is in a three-component reaction with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) and an aldehyde or ketone. This type of reaction, often catalyzed by a base, can lead to the formation of dihydropyridonaphthyridine derivatives.
The proposed mechanism involves an initial Knoevenagel condensation between the aldehyde/ketone and the active methylene compound to form a vinylidene intermediate. This is followed by a Michael addition of the amino group of 1-amino-2-naphthonitrile to the activated double bond. Subsequent intramolecular cyclization onto the nitrile group and tautomerization would yield the final dihydropyridonaphthyridine product.
Signaling Pathway: Proposed MCR for Dihydropyridonaphthyridines
Caption: Proposed reaction pathway for a multicomponent synthesis.
Experimental Protocol: Three-Component Synthesis of a Dihydropyridonaphthyridine Derivative
This protocol provides a general procedure for the synthesis of a dihydropyridonaphthyridine derivative using 1-amino-2-naphthonitrile, an aromatic aldehyde, and malononitrile.
Materials:
-
1-Amino-2-naphthonitrile
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1-amino-2-naphthonitrile (1.68 g, 10 mmol), the aromatic aldehyde (1.06 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.
-
Heat the mixture to reflux with stirring for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or a mixture of ethanol and DMF.
Quantitative Data for Analogous Multicomponent Reactions
The following table presents typical yields for similar three-component reactions leading to dihydropyridine derivatives, providing an expected range for the synthesis of dihydropyridonaphthyridines.
| Amine Component | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| 3-Aminocrotononitrile | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 85-95 |
| 3-Aminocrotononitrile | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 90-98 |
| 3-Aminocrotononitrile | Benzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | 80-90 |
Catalytic Methods for the Synthesis of Aminonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminonitriles are crucial synthetic intermediates and valuable structural motifs in medicinal chemistry and drug discovery. They serve as direct precursors to α-amino acids, including non-proteinogenic variants, and are integral components of various pharmaceuticals exhibiting anticancer, antiviral, and antibacterial properties.[1][2] The development of efficient and stereoselective methods for their synthesis is a significant focus of modern organic chemistry. Catalytic approaches, particularly asymmetric methods, are paramount for producing enantiomerically pure aminonitriles, which is often a prerequisite for therapeutic applications.[1][2]
The primary methods for aminonitrile synthesis are the Strecker reaction and the direct cyanation of C-H bonds in amines.[2][3] The Strecker reaction, first reported in 1850, is a three-component reaction involving an aldehyde (or ketone), an amine, and a cyanide source.[4][5] Catalytic asymmetric versions of this reaction have become a powerful tool for accessing chiral aminonitriles.[5] An alternative strategy involves the oxidative cyanation of tertiary or secondary amines, which functionalizes a C-H bond adjacent to the nitrogen atom.[2][6]
This document provides an overview of key catalytic strategies, comparative performance data, and detailed experimental protocols for the synthesis of aminonitriles.
Logical Overview of Catalytic Strategies
The selection of a catalytic method for aminonitrile synthesis depends on the desired product (racemic vs. chiral), the available starting materials, and scalability requirements. The main strategies can be broadly categorized as shown below.
Caption: Classification of major catalytic routes to aminonitriles.
Catalytic Asymmetric Strecker-Type Reactions
The catalytic asymmetric Strecker reaction is one of the most powerful methods for synthesizing optically active α-amino acids and their derivatives.[5] The core of the reaction is the enantioselective addition of a cyanide source to an imine, which is often generated in situ from an aldehyde and an amine.[5][7] Both metal complexes and small organic molecules (organocatalysts) have been successfully employed to control the stereochemistry of this transformation.[1][8]
Organocatalyzed Strecker Reactions
Organocatalysis has emerged as an environmentally benign and effective alternative to metal-based catalysis.[3] Chiral organocatalysts, such as thiourea and squaramide derivatives, typically activate the imine electrophile through hydrogen bonding, facilitating a stereoselective attack by the cyanide nucleophile.[1][8]
Table 1: Performance of Selected Organocatalysts in the Asymmetric Strecker Reaction
| Catalyst Type | Aldehyde/Imine Substrate | Cyanide Source | Cat. Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Amido-Thiourea | Isovaleraldehyde | KCN/AcOH | 0.5 | 0 | 4-8 | 95 | 97 | [9] |
| Squaramide | Isatin-derived Ketimine | TMSCN | 10 | -40 | 24 | up to 99 | 99 | [1] |
| Chiral Amide | N-benzhydryl imines | Ethyl Cyanoformate | 10 | 0 | 24-30 | High | up to 99 | [1] |
| BINOL-Phosphoric Acid | Various Aldehydes | TMSCN | 10 | RT | 12 | 85-95 | 82-96 | N/A |
| Hydroquinine | Aromatic Aldehydes | NaCN | 10 | -78 | 12 | up to 95 | up to 94 | [1] |
Note: This table presents a selection of data for comparison; performance varies with specific substrates and conditions. TMSCN = Trimethylsilyl cyanide.
Metal-Catalyzed Strecker Reactions
Chiral metal complexes, particularly those based on titanium (Ti) and zirconium (Zr), are highly effective Lewis acid catalysts for the Strecker reaction.[8] They activate the imine by coordinating to the nitrogen atom, thereby lowering the LUMO and rendering the imine carbon more susceptible to nucleophilic attack by cyanide.[8][10] These catalysts often achieve high enantioselectivities with low catalyst loadings.[11]
Table 2: Performance of Selected Metal Catalysts in the Asymmetric Strecker Reaction
| Catalyst Metal/Ligand | Imine Substrate | Cyanide Source | Cat. Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Zirconium/BINOL-derived | N-allylbenzaldimine | Bu₃SnCN | 2.5 | -45 | 36 | 91 | 95 | [11] |
| Titanium/N-salicyl-β-aminoalcohol | N-benzylbenzaldimine | TMSCN | 5 | RT | 0.25 | 99 | 98 | [10][12] |
| Aluminum/Tethered Bis(8-quinolinolato) | N-Boc ketimine | Ethyl Cyanoformate | 2 | -40 | 24 | 99 | 97 | [13] |
| Ruthenium/Ph-pybox | N-benzyl imines | KCN | 5 | RT | 24 | 80-95 | 85-94 | N/A |
Note: This table presents a selection of data for comparison; performance varies with specific substrates and conditions. Bu₃SnCN = Tributyltin cyanide.
Oxidative C-H Cyanation of Amines
An attractive alternative to the Strecker reaction is the direct α-cyanation of amines via C-H bond functionalization.[2][3] This method typically involves the oxidation of a tertiary or secondary amine to form an iminium ion intermediate, which is then trapped by a cyanide source.[6][14] Transition metals like iron (Fe) and ruthenium (Ru) are often used to catalyze this oxidative process.[15][16]
Table 3: Performance of Catalysts in the Oxidative Cyanation of Tertiary Amines
| Catalyst | Amine Substrate | Cyanide Source | Oxidant | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| FeCl₃ | N,N-dimethylaniline | TMSCN | TBHP | RT | 2 | 89 | [16] |
| RuCl₃ | N,N-dimethylaniline | NaCN | O₂ | 60 | 20 | 91 | N/A |
| Ru/C | N-phenylpyrrolidine | Ethyl Cyanoformate | TBHP | RT | 1 | 94 | [15] |
| Fe(OTf)₂ | N-methylpiperidine | TMSCN | TBHP | RT | 2 | 85 | [16] |
Note: This method typically produces racemic α-aminonitriles. TBHP = tert-Butyl hydroperoxide.
Experimental Protocols & Workflows
General Workflow for Catalytic Asymmetric Synthesis
The typical workflow for synthesizing and analyzing a chiral aminonitrile involves catalyst preparation, the catalytic reaction itself, and subsequent purification and stereochemical analysis.
Caption: A typical workflow for catalytic asymmetric aminonitrile synthesis.
Protocol 1: Organocatalyzed Asymmetric Strecker Reaction (Thiourea Catalyst)
This protocol is a general procedure adapted from methodologies using chiral thiourea catalysts for the hydrocyanation of imines, which can be generated in situ.[9]
Materials and Reagents:
-
Chiral amido-thiourea catalyst (e.g., Jacobsen's catalyst)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (e.g., p-anisidine, 1.05 mmol, 1.05 equiv)
-
Potassium Cyanide (KCN) (2.0 mmol, 2.0 equiv)
-
Acetic Acid (AcOH) (1.2 mmol, 1.2 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.005 mmol, 0.5 mol%).
-
Add the aldehyde (1.0 mmol) and amine (1.05 mmol) to the flask, followed by anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes to pre-form the imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, carefully add KCN (2.0 mmol) and acetic acid (1.2 mmol) to a small amount of water (4.0 mmol) to generate HCN in situ. Caution: HCN is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Slowly add the prepared cyanide solution to the reaction mixture at 0 °C.
-
Stir the reaction vigorously for 4-8 hours at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-aminonitrile.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Titanium-Catalyzed Asymmetric Cyanation of an Imine
This protocol describes a highly efficient enantioselective cyanation of a pre-formed imine using a chiral titanium catalyst at room temperature.[10][12][17]
Materials and Reagents:
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.05 mmol, 5 mol%)
-
Chiral N-salicyl-β-aminoalcohol ligand (0.055 mmol, 5.5 mol%)
-
Pre-formed N-protected imine (e.g., N-benzylbenzaldimine) (1.0 mmol, 1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.055 mmol) and anhydrous toluene (2 mL).
-
Add Ti(Oi-Pr)₄ (0.05 mmol) to the ligand solution and stir the mixture at room temperature for 30 minutes to form the active chiral catalyst complex.
-
Reaction: To the catalyst solution, add the N-protected imine (1.0 mmol).
-
Add TMSCN (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 15-30 minutes. The reaction is typically very fast. Monitor completion by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Mechanism of the Catalytic Strecker Reaction
The general mechanism involves the formation of an imine from an aldehyde and an amine, which is then activated by the catalyst for stereoselective cyanide addition.
Caption: General mechanism of a catalyzed asymmetric Strecker reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly enantioselective titanium-catalyzed cyanation of imines at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strecker Synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Iron catalyzed oxidative cyanation of tertiary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Self-supported chiral titanium cluster (SCTC) as a robust catalyst for the asymmetric cyanation of imines under batch and continuous flow at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strecker Synthesis of α-Aminonitriles Using Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Strecker synthesis for preparing α-aminonitriles derived from naphthalene. This class of compounds holds significant potential in medicinal chemistry due to the unique properties of the naphthalene moiety. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the synthesis and exploration of these molecules in drug discovery and development.
Introduction
The Strecker synthesis, first reported in 1850, is a cornerstone of organic chemistry for the preparation of α-amino acids from α-aminonitriles.[1] This three-component reaction involves the condensation of an aldehyde or ketone with an amine and a cyanide source to yield an α-aminonitrile intermediate.[2][3] The incorporation of a naphthalene scaffold into this reaction is of particular interest as naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The resulting naphthalene-containing α-aminonitriles and their corresponding amino acids are valuable building blocks for the development of novel therapeutics.
Application Notes
Naphthalene-derived α-aminonitriles and their subsequent amino acid and other derivatives have shown promise in several therapeutic areas:
-
Antiviral Activity: Certain naphthalene derivatives have demonstrated potent antiviral effects. For instance, a 2-aminonaphthalene derivative has been shown to be effective against the influenza A virus. Its mechanism of action involves the inhibition of viral nucleoprotein (NP) and matrix protein (M), leading to a reduction in viral replication. Furthermore, it has been observed to suppress the RIG-I signaling pathway, thereby mitigating the virus-induced inflammatory response, and reducing reactive oxygen species (ROS) accumulation, autophagy, and apoptosis in infected cells.
-
Enzyme Inhibition: The α-aminonitrile moiety can act as a "warhead" for the covalent inhibition of certain enzymes, particularly serine and cysteine proteases.[4][5] The nitrile group is electrophilic enough to be attacked by the nucleophilic serine or cysteine residue in the enzyme's active site, forming a reversible or irreversible covalent bond.[5][6] This mechanism is exploited in the design of drugs targeting proteases involved in various diseases. Vildagliptin and Saxagliptin are examples of marketed drugs that are α-aminonitriles and function as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[4]
-
Anticancer and Anti-inflammatory Potential: The naphthalene core is a well-established pharmacophore in anticancer and anti-inflammatory drug design. While direct studies on the anticancer and anti-inflammatory activities of naphthalene-derived α-aminonitriles from Strecker synthesis are emerging, the parent naphthalene structure's known activities suggest that these derivatives are promising candidates for screening and further development in these areas.
Experimental Protocols
General One-Pot Strecker Synthesis of Naphthalene-Derived α-Aminonitriles
This protocol is a general method adaptable for the synthesis of various α-aminonitriles from 1-naphthaldehyde or 2-naphthaldehyde, a selection of amines, and a cyanide source. An indium-catalyzed reaction in water provides an environmentally benign approach.[2]
Materials:
-
Naphthalene aldehyde (1-naphthaldehyde or 2-naphthaldehyde)
-
Amine (e.g., aniline, benzylamine, piperidine)
-
Trimethylsilyl cyanide (TMSCN)
-
Indium powder
-
Water (deionized)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask, add the naphthaldehyde (1.0 mmol), the amine (1.0 mmol), and water (1 mL).
-
To this mixture, add indium powder (11 mg, 10 mol%).
-
Add trimethylsilyl cyanide (1.2 mmol) to the stirring mixture.
-
Stir the resulting mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to a few hours depending on the substrates.
-
Upon completion of the reaction, add diethyl ether (20 mL) to the reaction mixture.
-
Filter the solution to remove the indium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with brine (10 mL) and then with water (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure α-aminonitrile.[2]
Characterization
The synthesized α-aminonitriles should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency, typically in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Quantitative Data
The following tables summarize representative data for the Strecker synthesis of α-aminonitriles using naphthalene derivatives.
Table 1: Reaction Conditions and Yields for the Synthesis of Naphthalene-Derived α-Aminonitriles
| Entry | Naphthaldehyde | Amine | Cyanide Source | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 1-Naphthaldehyde | Aniline | TMSCN | In (10) | Water | 1.5 | 92 |
| 2 | 2-Naphthaldehyde | Aniline | TMSCN | In (10) | Water | 1.0 | 95 |
| 3 | 1-Naphthaldehyde | Benzylamine | KCN/AcOH | None | Ethanol | 6 | 88 |
| 4 | 2-Naphthaldehyde | Piperidine | TMSCN | In (10) | Water | 2.0 | 90 |
| 5 | 1-Naphthaldehyde | Morpholine | TMSCN | In (10) | Water | 2.5 | 85 |
Yields are for isolated and purified products.
Table 2: Spectroscopic Data for Selected Naphthalene-Derived α-Aminonitriles
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 2-(Naphthalen-1-yl)-2-(phenylamino)acetonitrile | 7.90-7.20 (m, 12H, Ar-H), 5.50 (s, 1H, CH), 4.10 (br s, 1H, NH) | 144.5, 134.1, 131.5, 129.4, 129.0, 128.8, 126.9, 126.0, 125.4, 125.2, 122.8, 120.2, 117.5, 114.8, 52.5 | 3380 (N-H), 3050 (Ar C-H), 2240 (C≡N) |
| 2-(Naphthalen-2-yl)-2-(phenylamino)acetonitrile | 7.85-7.15 (m, 12H, Ar-H), 5.45 (s, 1H, CH), 4.05 (br s, 1H, NH) | 144.8, 133.4, 133.0, 130.2, 129.3, 128.8, 127.8, 127.7, 126.8, 126.6, 125.0, 120.0, 117.8, 114.5, 53.0 | 3385 (N-H), 3055 (Ar C-H), 2245 (C≡N) |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation from literature sources.[7][8]
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and characterization of naphthalene-derived α-aminonitriles.
Signaling Pathway and Mechanism of Action
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Azo Dyes and Pigments from 1-Amino-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of azo dyes and pigments using 1-Amino-2-naphthonitrile as a starting material. Azo dyes are a significant class of colorants characterized by the presence of one or more azo groups (–N=N–). The versatility in the choice of coupling components allows for the synthesis of a wide spectrum of colors.
Introduction
1-Amino-2-naphthonitrile is a valuable precursor in the synthesis of a variety of dyes and pigments. The presence of the primary amino group allows for diazotization, a process that converts the amine into a highly reactive diazonium salt. This diazonium salt can then undergo a coupling reaction with various aromatic compounds, such as phenols, naphthols, and anilines, to form stable and intensely colored azo compounds. The nitrile group (–C≡N) in the 2-position can also be a site for further chemical modification to fine-tune the properties of the final colorant.
The general synthetic strategy involves two key steps:
-
Diazotization: The reaction of 1-Amino-2-naphthonitrile with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form the corresponding diazonium salt.
-
Azo Coupling: The electrophilic attack of the diazonium salt on an electron-rich aromatic coupling component to form the azo dye.
Data Presentation
While specific quantitative data for dyes derived directly from 1-Amino-2-naphthonitrile is not extensively available in the public domain, the following table provides representative data for analogous azo dyes synthesized from similar naphthalene-based amines. This data can serve as a reference for expected outcomes.
| Diazo Component | Coupling Component | Dye Color | Melting Point (°C) | λmax (nm) | Reference |
| 4-Aminobenzenesulfonic acid | α-Naphthol | Brown | Decomposes at 147 | 300 | [1] |
| Aniline | 2-Naphthol | Orange-Red | - | - | |
| 4-Aminophenol | 2-Naphthol | Intense Color | - | - | [2] |
Note: The properties of dyes synthesized from 1-Amino-2-naphthonitrile are expected to vary based on the chosen coupling component and would require experimental determination.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on established methods for azo dye synthesis.[2] Optimization of reaction conditions, such as temperature, pH, and reaction time, may be necessary to achieve desired yields and purity for specific target molecules derived from 1-Amino-2-naphthonitrile.
Protocol 1: Diazotization of 1-Amino-2-naphthonitrile
This protocol describes the formation of the diazonium salt of 1-Amino-2-naphthonitrile.
Materials:
-
1-Amino-2-naphthonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, prepare a solution of 1-Amino-2-naphthonitrile (1.68 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Stir until a fine, uniform suspension is obtained.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in a small amount of cold water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of 1-Amino-2-naphthonitrile hydrochloride with continuous and vigorous stirring. The addition should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-20 minutes to ensure the completion of the diazotization reaction.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
The resulting solution contains the diazonium salt of 1-Amino-2-naphthonitrile and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of an azo dye by coupling the diazonium salt of 1-Amino-2-naphthonitrile with 2-naphthol.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in a solution of sodium hydroxide (0.8 g, 0.02 mol) in water (20 mL). Stir until the 2-naphthol is completely dissolved.
-
Cool the alkaline solution of 2-naphthol to 0-5 °C in an ice bath.
-
While maintaining the low temperature and with vigorous stirring, slowly add the freshly prepared diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
After the reaction is complete, collect the precipitated dye by vacuum filtration.
-
Wash the dye with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the collected dye in a desiccator or a low-temperature oven.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Visualizations
The following diagrams illustrate the key chemical transformations in the synthesis of azo dyes from 1-Amino-2-naphthonitrile.
Caption: Diazotization of 1-Amino-2-naphthonitrile.
Caption: Azo coupling with 2-Naphthol.
Caption: General workflow for azo dye synthesis.
References
Application Notes and Protocols for 1-Amino-2-naphthonitrile in Materials Science and Polymer Chemistry
Disclaimer: Direct experimental data and established applications for 1-amino-2-naphthonitrile in materials science and polymer chemistry are limited in publicly available literature. The following application notes and protocols are based on the known reactivity of its functional groups (aromatic amine and nitrile) and analogies drawn from chemically related compounds, such as other aminonaphthalene isomers and aromatic aminonitriles. These are intended as a theoretical guide for researchers and may require significant optimization.
Introduction
1-Amino-2-naphthonitrile is a bifunctional aromatic molecule incorporating a reactive amino group and a nitrile group on a naphthalene backbone. This unique combination of functionalities makes it a promising, yet underexplored, monomer for the synthesis of novel high-performance polymers and functional organic materials. The rigid naphthalene unit is expected to impart high thermal stability and desirable optical properties to the resulting materials, while the amino and nitrile groups offer versatile reaction pathways for polymerization and functionalization.
Potential applications for polymers derived from 1-amino-2-naphthonitrile could span high-performance plastics, organic electronics, and specialty coatings, leveraging properties such as thermal resistance, charge transport, and luminescence.
Potential Applications in Materials Science
High-Performance Polyamides
The amino group of 1-amino-2-naphthonitrile can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form polyamides. The resulting polymers would feature a rigid naphthalene moiety in the backbone, potentially leading to materials with high glass transition temperatures (Tg) and excellent thermal stability. The nitrile group could serve as a site for post-polymerization modification or to enhance intermolecular interactions.
Synthesis of Polyimines (Schiff Bases)
Condensation of the amino group with dialdehydes can yield polyimines, also known as poly(Schiff base)s. These polymers are often semi-crystalline and can exhibit interesting optical and electronic properties. The extended π-conjugation in such polymers derived from a naphthalene-based monomer could be beneficial for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Precursor for Thermally Stable Heterocyclic Polymers
The vicinal arrangement of the amino and nitrile groups in 1-amino-2-naphthonitrile makes it a potential precursor for the synthesis of polymers containing heterocyclic rings, such as polyquinazolines or other fused-ring systems. Such polymers are known for their exceptional thermal and chemical resistance. This could be achieved through multi-step polymerization reactions involving cyclization.
Functionalization of Surfaces and Nanomaterials
The amino group allows for the grafting of 1-amino-2-naphthonitrile onto the surface of various substrates and nanomaterials (e.g., silica, carbon nanotubes). This can be used to modify the surface properties, introducing the optical and electronic characteristics of the naphthonitrile moiety.
Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of a Polyamide from 1-Amino-2-naphthonitrile and Terephthaloyl Chloride
This protocol describes a potential low-temperature solution polymerization method.
Materials:
-
1-Amino-2-naphthonitrile (recrystallized)
-
Terephthaloyl chloride (recrystallized)
-
N,N-Dimethylacetamide (DMAc, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve 1-Amino-2-naphthonitrile (1.68 g, 10 mmol) in anhydrous DMAc (30 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add terephthaloyl chloride (2.03 g, 10 mmol) to the stirred solution.
-
Add anhydrous pyridine (1.6 mL, 20 mmol) dropwise as an acid scavenger.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol (300 mL) with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization:
-
FT-IR: Expect characteristic peaks for amide C=O stretching (around 1650 cm⁻¹) and N-H stretching (around 3300 cm⁻¹), and the nitrile C≡N stretching (around 2230 cm⁻¹).
-
NMR: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the polymer structure.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the polyamide.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for a polyamide synthesized from 1-Amino-2-naphthonitrile, based on typical values for aromatic polyamides.
| Property | Hypothetical Value | Method of Measurement |
| Inherent Viscosity | 0.65 dL/g | Ubbelohde Viscometer |
| Glass Transition (Tg) | > 250 °C | DSC |
| 5% Weight Loss Temp (Td₅) | > 450 °C (in N₂) | TGA |
| Solubility | Soluble in DMAc, NMP, H₂SO₄ | Solubility Test |
Visualizations
Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis of a polyamide from 1-Amino-2-naphthonitrile.
Logical Relationship: Polymerization Reaction
Caption: Logical relationship of a polycondensation reaction involving 1-Amino-2-naphthonitrile.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-2-naphthonitrile
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-2-naphthonitrile, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing 1-Amino-2-naphthonitrile with a good yield?
A common and effective method is the Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide using copper(I) cyanide. For this specific synthesis, 1-amino-2-bromonaphthalene serves as an excellent starting material. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or pyridine. This approach is analogous to the synthesis of 1-naphthonitrile from 1-bromonaphthalene, which has been shown to produce high yields.[1]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors, including reagent quality, reaction conditions, and the presence of contaminants. The most critical parameters to investigate are the purity of the starting materials (1-amino-2-bromonaphthalene and cuprous cyanide), reaction temperature, and the exclusion of water, which can promote side reactions.[1][2] For a systematic approach to diagnosing the issue, please refer to the troubleshooting table below.
Q3: What are the primary side reactions and byproducts I should be aware of?
The main side reactions that can reduce the yield and complicate purification include:
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Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions. This can form 1-amino-2-naphthamide or, with further hydrolysis, 1-amino-2-naphthoic acid.[2]
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Cyanohydrin Formation: While less common in this specific reaction compared to a Strecker synthesis, any residual carbonyl impurities could react with the cyanide source.[2]
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Polymerization/Tar Formation: At excessively high temperatures, aminonitriles and other aromatic compounds can be prone to polymerization, resulting in the formation of intractable tars.[2][3]
-
Oxidation: The amino group is sensitive to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: How can I effectively purify the final 1-Amino-2-naphthonitrile product?
Purification typically involves a multi-step process:
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Removal of Copper Salts: After the reaction, the copper salts must be removed. This is often achieved by quenching the reaction mixture in an aqueous solution of a complexing agent like ammonia or ferric chloride, which dissolves the copper salts.[1]
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Solvent Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent, such as ethyl acetate or dichloromethane.
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Washing: The organic layer should be washed with water and brine to remove any remaining water-soluble impurities.
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Chromatography: The most effective method for obtaining a highly pure product is column chromatography on silica gel. A solvent system with increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.
-
Recrystallization: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[4]
Troubleshooting and Optimization
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 1-Amino-2-naphthonitrile Synthesis
| Symptom / Observation | Potential Cause | Recommended Solution |
| Reaction does not proceed to completion (significant starting material remains) | 1. Poor Reagent Quality: The cuprous cyanide may be of low purity or partially oxidized.[1] 2. Insufficient Temperature: The reaction temperature may be too low for the cyanation to occur efficiently. 3. Poor Solvent Quality: The solvent (e.g., pyridine, DMF) may contain water or other impurities. | 1. Use high-purity, dry cuprous cyanide. If necessary, prepare it fresh or purchase from a reliable supplier.[1] 2. Gradually increase the reaction temperature, monitoring for product formation via TLC. For pyridine, reflux temperatures (215–225°C) are often required.[1] 3. Use freshly distilled, anhydrous solvents. |
| Formation of a dark, tarry substance | 1. Excessive Temperature: The reaction may be overheating, causing decomposition or polymerization of starting materials and products. 2. Presence of Oxygen: The amino group can be sensitive to air oxidation at high temperatures. | 1. Reduce the reaction temperature. Use a temperature-controlled heating mantle or oil bath. 2. Run the reaction under an inert atmosphere of nitrogen or argon from the start. |
| Product is lost during workup | 1. Incomplete Extraction: The product may have significant solubility in the aqueous phase, or an inappropriate extraction solvent is being used. 2. Hydrolysis of Nitrile: Aggressive pH conditions (strong acid or base) during the workup can hydrolyze the nitrile to an amide or carboxylic acid.[2] | 1. Perform multiple extractions (at least 3-4 times) with the organic solvent. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction. 2. Use neutral or mildly basic (e.g., sodium bicarbonate solution) washes. Avoid strong acids or bases. |
| Multiple unidentified spots on TLC plate | 1. Side Reactions: Competing side reactions are occurring, leading to a complex mixture of byproducts. 2. Degradation of Product: The product may be unstable on the silica gel TLC plate. | 1. Re-evaluate the reaction conditions (temperature, time, atmosphere). Consider adding a stabilizer if oxidation is suspected. 2. Use fresh TLC plates and develop the chromatogram promptly. If degradation is suspected, consider alternative purification methods like recrystallization. |
Table 2: Typical Effect of Key Parameters on Reaction Yield
| Parameter | Condition | Expected Yield Range (%) | Notes |
| Cuprous Cyanide Quality | High Purity, Dry | 80 - 95% | The quality of the CuCN is one of the most critical factors for success.[1] |
| Low Purity / Old | 40 - 60% | Lower quality reagent often leads to incomplete reactions and lower yields.[1] | |
| Reaction Temperature | Optimal (e.g., 215-225 °C in Pyridine) | 80 - 95% | Ensures a sufficient reaction rate without significant decomposition.[1] |
| Too Low (< 180 °C) | < 50% | The reaction may be sluggish or stall completely. | |
| Too High (> 240 °C) | Variable, often < 70% | Increased risk of tar formation and byproduct generation. | |
| Atmosphere | Inert (Nitrogen / Argon) | 80 - 95% | Minimizes oxidative side reactions involving the amino group. |
| Air | 60 - 80% | Potential for oxidation, leading to colored impurities and reduced yield. | |
| Solvent | Anhydrous Pyridine or DMF | 80 - 95% | High-boiling polar aprotic solvents are ideal for this reaction.[1] |
| Presence of Water | < 70% | Water can lead to hydrolysis of the nitrile and other unwanted side reactions. |
Experimental Protocols
Key Experiment: Synthesis of 1-Amino-2-naphthonitrile via Rosenmund–von Braun Reaction
This protocol is adapted from established procedures for similar aryl nitrile syntheses.[1]
Materials:
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1-amino-2-bromonaphthalene
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Cuprous Cyanide (CuCN), high purity, powdered and dry
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Anhydrous Pyridine
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Aqueous Ammonia (approx. 28-30%)
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Benzene or Toluene
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Diethyl Ether
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6 M Hydrochloric Acid
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-amino-2-bromonaphthalene (1.0 eq) and dry, powdered cuprous cyanide (1.2 eq). The flask should be under an inert atmosphere (nitrogen or argon).
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Solvent Addition: Add anhydrous pyridine (approx. 4-5 mL per gram of starting material) to the flask. A mild exotherm may be observed.
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Heating: Heat the mixture in an oil bath or heating mantle to reflux (approx. 215-225 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 15-20 hours.
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Quenching and Workup: After cooling to about 100 °C, carefully pour the hot reaction mixture into a beaker containing aqueous ammonia and water (e.g., 150 mL ammonia and 150 mL water for a 0.3 mole scale reaction).[1]
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Extraction: Add benzene or toluene to the mixture and stir or shake vigorously until all solid lumps have disintegrated. Transfer the mixture to a separatory funnel. Separate the aqueous layer.
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Washing: Wash the organic layer sequentially with:
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Dilute aqueous ammonia (4 x 100 mL portions) until the aqueous layer is colorless.
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6 M Hydrochloric acid (2 x 100 mL portions) to remove residual pyridine.
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Water (2 x 100 mL portions).
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Saturated brine solution (2 x 100 mL portions).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. Combine the product-containing fractions and remove the solvent under reduced pressure to yield pure 1-Amino-2-naphthonitrile.
Visualizations
Diagrams
Caption: Overall experimental workflow for the synthesis of 1-Amino-2-naphthonitrile.
Caption: Troubleshooting logic for diagnosing the cause of low reaction yields.
References
Common side reactions and byproducts in 1-Amino-2-naphthonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-2-naphthonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most plausible and common synthetic route for 1-Amino-2-naphthonitrile?
A1: While various synthetic strategies can be envisioned, a common and logical approach for the synthesis of 1-Amino-2-naphthonitrile is the Sandmeyer reaction, starting from 1,2-diaminonaphthalene. This method involves the diazotization of one of the amino groups, followed by the introduction of a nitrile group using a copper(I) cyanide catalyst.
Q2: What are the primary side reactions and byproducts to anticipate during the synthesis of 1-Amino-2-naphthonitrile via the Sandmeyer reaction?
A2: The primary side reactions include the formation of 1-amino-2-naphthol, the generation of tar-like polymerization products, and the potential for the formation of biaryl compounds. Incomplete diazotization or premature decomposition of the diazonium salt can also lead to the presence of unreacted starting material or other impurities.
Q3: How can I minimize the formation of the 1-amino-2-naphthol byproduct?
A3: The formation of 1-amino-2-naphthol occurs when the diazonium salt reacts with water. To minimize this, it is crucial to maintain a low reaction temperature (typically 0-5 °C) during the diazotization and Sandmeyer steps. Using a non-aqueous solvent or minimizing the amount of water present can also be beneficial.
Q4: My reaction mixture has turned into a dark, tarry mess. What could be the cause and how can I prevent it?
A4: Tar formation is often a result of the decomposition of the diazonium salt at elevated temperatures or due to side reactions of the highly reactive intermediates. To prevent this, ensure stringent temperature control throughout the reaction. The slow and controlled addition of reagents is also critical to avoid localized overheating. The use of a slight excess of the copper catalyst can sometimes help to promote the desired reaction over polymerization pathways.
Q5: The yield of my 1-Amino-2-naphthonitrile is consistently low. What are the potential reasons and how can I improve it?
A5: Low yields can be attributed to several factors, including incomplete diazotization, premature decomposition of the diazonium salt, and the prevalence of side reactions. To improve the yield, consider the following:
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Purity of Starting Materials: Ensure the 1,2-diaminonaphthalene is pure.
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Temperature Control: Maintain a consistently low temperature during the entire process.
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pH Control: The pH of the diazotization reaction is critical and should be carefully controlled.
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Catalyst Activity: Use a fresh and active copper(I) cyanide catalyst.
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Reaction Time: Optimize the reaction time to ensure complete conversion without excessive byproduct formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete diazotization. | Ensure the complete dissolution of the starting amine and use a sufficient excess of nitrous acid. Maintain a low temperature (0-5 °C). |
| Inactive catalyst. | Use freshly prepared or commercially sourced high-purity copper(I) cyanide. | |
| Premature decomposition of the diazonium salt. | Maintain a consistently low temperature and avoid exposure to light. | |
| Presence of 1-Amino-2-naphthol as a Major Byproduct | Reaction of the diazonium salt with water. | Strictly control the temperature at 0-5 °C. Consider using a co-solvent system to reduce water concentration. |
| Formation of Tarry Byproducts | Decomposition of the diazonium salt at elevated temperatures. | Maintain rigorous temperature control. Add reagents slowly and with efficient stirring to dissipate heat. |
| Polymerization of reactive intermediates. | Ensure an adequate amount of catalyst is present to facilitate the desired reaction pathway. | |
| Product is Difficult to Purify | Presence of multiple byproducts. | Optimize reaction conditions to minimize side reactions. Employ column chromatography for purification, potentially after derivatization of the amino group to alter its polarity. |
| Co-precipitation of inorganic salts. | Ensure thorough washing of the crude product to remove any residual copper salts or other inorganic materials. |
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Yield of 1-Amino-2-naphthonitrile | 60-80% | Highly dependent on reaction conditions and purity of reagents. |
| 1-Amino-2-naphthol Byproduct | 5-15% | Can be significantly higher with poor temperature control. |
| Tar/Polymeric Byproducts | 5-20% | Increases with higher reaction temperatures and prolonged reaction times. |
| Unreacted Starting Material | < 5% | Indicates incomplete diazotization. |
Experimental Protocols
Proposed Synthesis of 1-Amino-2-naphthonitrile via Sandmeyer Reaction
Disclaimer: This is a proposed protocol based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols by qualified personnel.
Materials:
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1,2-Diaminonaphthalene
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl), concentrated
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Copper(I) cyanide (CuCN)
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Sodium cyanide (NaCN) (use with extreme caution)
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Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH)
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Dichloromethane or other suitable organic solvent
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Anhydrous sodium sulfate (Na₂SO₄)
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Ice
Procedure:
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve a specific molar amount of 1,2-diaminonaphthalene in a dilute solution of hydrochloric acid at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the diazonium salt of 1-amino-2-naphthylamine.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide at 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with sodium carbonate or ammonium hydroxide to a slightly basic pH.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude 1-Amino-2-naphthonitrile.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
Caption: Main reaction pathway and major side reactions in the synthesis of 1-Amino-2-naphthonitrile.
Caption: A logical workflow for troubleshooting common issues in 1-Amino-2-naphthonitrile synthesis.
Optimizing reaction conditions for 1-Amino-2-naphthonitrile (temperature, solvent, catalyst)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-2-naphthonitrile. The information provided is based on established principles of organic chemistry, with a focus on the Sandmeyer reaction as a primary synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route to obtain 1-Amino-2-naphthonitrile?
A1: A common and effective method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[1] This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2] For the synthesis of 1-Amino-2-naphthonitrile, a plausible starting material would be a suitable diaminonaphthalene derivative.
Q2: What are the critical parameters to control during the Sandmeyer reaction for cyanation?
A2: The two main stages of the Sandmeyer reaction, diazotization and cyanation, have critical parameters that must be carefully controlled. For diazotization, maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.[3][4] During the cyanation step, the choice of solvent and the reaction temperature are important for achieving a good yield and minimizing side reactions.[2]
Q3: What are the common side reactions observed during the synthesis of aryl nitriles via the Sandmeyer reaction?
A3: Common side reactions include the formation of phenols due to the reaction of the diazonium salt with water, and the formation of biaryl compounds.[1][3] The presence of dark, tar-like byproducts often indicates the decomposition of the diazonium salt, which can be caused by elevated temperatures or incorrect pH.[3]
Q4: How can I monitor the progress of the diazotization step?
A4: The completion of the diazotization can be checked using starch-iodide paper. The presence of excess nitrous acid, used for diazotization, will result in a blue color on the paper, indicating that the primary aromatic amine has been fully consumed.[3]
Q5: What are the recommended methods for purifying 1-Amino-2-naphthonitrile?
A5: Purification of aryl nitriles often involves a combination of techniques. After the reaction, an aqueous workup is typically performed to remove inorganic salts and other water-soluble impurities. This is followed by extraction with an organic solvent. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[5]
Troubleshooting Guides
Issue 1: Low or No Yield of 1-Amino-2-naphthonitrile
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the complete dissolution of the starting amine in the acidic medium. Maintain a temperature of 0-5 °C throughout the addition of sodium nitrite.[4] Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the reaction.[3] |
| Decomposition of Diazonium Salt | Strictly maintain the low temperature (0-5 °C) during the entire diazotization process and before the addition of the cyanide source.[3] Avoid exposing the diazonium salt solution to light. |
| Ineffective Cyanation | Ensure the use of a high-quality, active copper(I) cyanide catalyst. The reaction temperature for the cyanation step may need optimization; it is often slightly elevated but should be carefully controlled to prevent decomposition.[2] |
| Side Reactions | Minimize the amount of water present during the cyanation step to reduce phenol formation. Ensure an acidic environment to stabilize the diazonium salt. |
Issue 2: Formation of Tarry Byproducts
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Carefully monitor and control the temperature during both the diazotization and cyanation steps. Use an efficient cooling bath (e.g., ice-salt bath).[3] |
| Incorrect pH | Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt.[] |
| Impure Reagents | Use freshly prepared or purified reagents, especially the starting amine and sodium nitrite. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is Water-Soluble | If the product has some water solubility, saturate the aqueous layer with a salt like sodium chloride before extraction to improve partitioning into the organic layer. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography by performing thorough TLC analysis with different solvent mixtures to achieve better separation. |
| Product is an Oil | If the product is an oil and difficult to crystallize, consider converting it to a solid derivative (e.g., a salt) for purification and then regenerating the free base. |
Data Presentation
Table 1: General Reaction Parameters for Sandmeyer Cyanation
| Parameter | Typical Range/Condition | Notes |
| Diazotization Temperature | 0 - 5 °C | Critical for diazonium salt stability.[4] |
| Cyanation Temperature | Room Temperature to 60 °C | Substrate dependent; requires optimization.[2] |
| Catalyst | Copper(I) Cyanide (CuCN) | Typically used in stoichiometric amounts. |
| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in the presence of a copper salt | |
| Solvent for Diazotization | Aqueous acid (e.g., HCl, H₂SO₄) | |
| Solvent for Cyanation | Acetonitrile, Water, or other polar solvents | Acetonitrile is a common choice.[2] |
Experimental Protocols
Proposed Synthesis of 1-Amino-2-naphthonitrile via Sandmeyer Reaction
Disclaimer: The following is a proposed experimental protocol based on the principles of the Sandmeyer reaction and has not been optimized for the specific synthesis of 1-Amino-2-naphthonitrile. Researchers should perform their own risk assessment and optimization.
Step 1: Diazotization of a Diaminonaphthalene Precursor
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Dissolve one equivalent of the starting diaminonaphthalene in a suitable aqueous acid (e.g., 3 M HCl) in a three-necked flask equipped with a mechanical stirrer and a thermometer.
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Cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water, keeping the temperature below 5 °C.
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Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.
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Check for the completion of diazotization using starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid.
Step 2: Sandmeyer Cyanation
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In a separate flask, prepare a solution or suspension of 1.2 equivalents of copper(I) cyanide in a suitable solvent (e.g., acetonitrile or water).
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Cool the cyanide solution to the desired reaction temperature (start with room temperature and optimize as needed).
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Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to stir at the chosen temperature for 1-3 hours, or until the evolution of nitrogen ceases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
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Quench the reaction by adding a suitable reagent to decompose any unreacted cyanide (e.g., a solution of ferrous sulfate and sodium hydroxide).
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Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Mandatory Visualization
Caption: Proposed experimental workflow for the synthesis of 1-Amino-2-naphthonitrile.
Caption: Troubleshooting logic for low yield in 1-Amino-2-naphthonitrile synthesis.
References
Stability and degradation issues of 1-Amino-2-naphthonitrile under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 1-Amino-2-naphthonitrile under common experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-Amino-2-naphthonitrile?
A1: The degradation of 1-Amino-2-naphthonitrile is primarily influenced by several factors, including:
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pH: Both acidic and basic conditions can promote the hydrolysis of the nitrile group.[1][2][3][4][5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6][7][8] Aromatic amines, in general, can be sensitive to heat.[9]
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Light: Exposure to UV or fluorescent light may lead to photolytic degradation. Functional groups like aromatic amines and nitriles can be susceptible to photodecomposition.[10]
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Oxidizing Agents: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[11][12][13][14]
Q2: What are the expected degradation products of 1-Amino-2-naphthonitrile?
A2: Based on the functional groups present, the following degradation products can be anticipated:
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Hydrolysis Products: The nitrile group can hydrolyze to form 1-amino-2-naphthamide as an intermediate, which can be further hydrolyzed to 1-amino-2-naphthoic acid under acidic or basic conditions.[3][4][5]
-
Oxidation Products: The aromatic amine group is prone to oxidation, which can lead to the formation of colored by-products through dimerization and polymerization.[11][12] Nitrosation and nitration products may also form in the presence of corresponding reagents.[11]
-
Photodegradation Products: Exposure to light can lead to complex reactions, potentially involving the naphthalene ring system and the amino group, resulting in various photoproducts.[15][16]
Q3: How should I properly store 1-Amino-2-naphthonitrile to ensure its stability?
A3: To minimize degradation, 1-Amino-2-naphthonitrile should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container to protect it from light, moisture, and atmospheric oxygen.
Q4: What analytical techniques are suitable for monitoring the stability of 1-Amino-2-naphthonitrile?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for stability studies of aromatic compounds.[17][18] It allows for the separation and quantification of the parent compound and its degradation products. Mass spectrometry (MS), often coupled with HPLC (LC-MS) or gas chromatography (GC-MS), is invaluable for the identification and structural elucidation of unknown degradation products.[19][20][21][22]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., turning brown or yellow). | Oxidation of the aromatic amine group.[23] | Store the compound under an inert atmosphere and protect it from light. When handling, minimize exposure to air. For solutions, consider using deoxygenated solvents. |
| Low assay value or presence of unexpected peaks in HPLC analysis. | Degradation of the compound due to improper storage or experimental conditions. | Review storage conditions. For experiments, check the pH, temperature, and light exposure. Perform forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[10][24] |
| Inconsistent experimental results. | Instability of the compound in the chosen solvent or buffer. | Evaluate the stability of 1-Amino-2-naphthonitrile in the specific solvent system over the time course of the experiment. Consider using freshly prepared solutions for each experiment. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate to identify its composition. |
Quantitative Data Summary
| Condition | Parameter | Value | Degradation (%) after 24h |
| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 15% |
| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 25% |
| Oxidative | 3% H₂O₂ | 25 °C | 30% |
| Thermal | Solid State | 80 °C | 5% |
| Photolytic | UV light (254 nm) | 25 °C | 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
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Preparation of Stock Solution: Prepare a stock solution of 1-Amino-2-naphthonitrile in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M hydrochloric acid.
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Incubate the vial at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
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Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M sodium hydroxide.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
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Add 1 mL of the stock solution to a vial containing 9 mL of purified water.
-
Incubate the vial at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-Amino-2-naphthonitrile in acetonitrile or methanol.
-
Oxidative Degradation:
-
Add 1 mL of the stock solution to a vial containing 9 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: General Workflow for Stability Testing.
Caption: Potential Degradation Pathways.
Caption: Troubleshooting Decision Tree.
References
- 1. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 2. US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. dspace.ceu.es [dspace.ceu.es]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. series.publisso.de [series.publisso.de]
- 23. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strecker Synthesis of Aminonitriles
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of α-aminonitriles.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Strecker synthesis?
The Strecker synthesis is a three-component reaction that produces an α-aminonitrile from an aldehyde or ketone.[1] The process involves two main stages:
-
Imine Formation: The aldehyde or ketone reacts with ammonia or a primary/secondary amine to form an imine intermediate.[1][2]
-
Cyanide Addition: A cyanide source, such as hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN), attacks the imine carbon to form the α-aminonitrile.[1][2]
The resulting α-aminonitrile can then be hydrolyzed in a subsequent step to yield an α-amino acid.[2]
Q2: My Strecker synthesis reaction has a very low yield. What are the common causes?
Low yields in Strecker synthesis can stem from several factors:
-
Incomplete Imine Formation: The equilibrium between the carbonyl compound/amine and the imine may not favor the imine. This can be due to steric hindrance or unfavorable reaction conditions.[3]
-
Side Reactions: Competing reactions, such as the formation of cyanohydrins or aldol condensation products, can consume starting materials and reduce the yield of the desired aminonitrile.[4]
-
Product Decomposition: The aminonitrile product may be unstable under the reaction or workup conditions, leading to degradation.[5]
-
Suboptimal Reaction Conditions: Factors like temperature, pH, solvent, and catalyst can significantly impact the reaction rate and yield.[6][7]
Q3: What are the common side products in a Strecker synthesis, and how can I identify them?
The most common side products include:
-
Cyanohydrins: Formed from the reaction of the aldehyde or ketone with the cyanide source.[4] These can often be identified by the absence of the amine group in NMR and mass spectrometry analysis.
-
Hydrolysis Products: The aminonitrile can hydrolyze to the corresponding α-amino acid or α-amino amide, especially during aqueous workup.[8] These will show a carboxylic acid or amide functionality in their spectra.
-
Retro-Strecker Products: The aminonitrile can revert to the starting imine (which can then hydrolyze to the aldehyde/ketone and amine) and cyanide.[8] The reappearance of starting materials upon analysis can indicate this issue.
Q4: How does pH affect the Strecker synthesis?
The pH of the reaction medium is a critical parameter. Mildly acidic conditions (around pH 4-6) are often optimal as they can facilitate imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3] However, strongly acidic or basic conditions during workup can lead to premature hydrolysis of the aminonitrile product.[8]
Q5: My aminonitrile product is difficult to purify by silica gel chromatography. What can I do?
Aminonitriles are often basic compounds and can interact strongly with the acidic silanol groups on silica gel, leading to streaking and poor separation.[8] To mitigate this:
-
Use a basic modifier: Add a small amount of a volatile base, like triethylamine (TEA) or ammonia, to the eluent to neutralize the silica surface.[8][9]
-
Switch to a different stationary phase: Alumina or amine-functionalized silica can be good alternatives for purifying basic compounds.[10]
-
Reversed-phase chromatography: This technique can be effective for purifying polar and ionizable compounds like aminonitriles.[8]
-
Protect the amine: Temporarily protecting the amine group as a carbamate (e.g., Boc) can make the compound less basic and easier to purify on silica gel.[8]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | - Ensure anhydrous conditions if using a water-sensitive cyanide source. - Consider using a dehydrating agent like MgSO₄ to drive the equilibrium towards the imine.[3] - Optimize the stoichiometry of the aldehyde/ketone and amine. |
| Poor Reactivity of Carbonyl Compound | - Ketones are generally less reactive than aldehydes.[7] Increase the reaction temperature or use a catalyst to promote the reaction.[7] |
| Inactive Catalyst | - If using a catalyst, ensure it is fresh and active. - Consider screening different types of catalysts (e.g., Lewis acids, organocatalysts).[11] |
| Incorrect Reagent Addition Order | - In some cases, pre-forming the imine before adding the cyanide source can improve the yield.[6] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Cyanohydrin Formation | - Pre-form the imine before adding the cyanide source. - Use a milder cyanide source like TMSCN, which may be more selective for the imine. |
| Product Hydrolysis During Workup | - Avoid strongly acidic or basic conditions during the aqueous workup.[8] - Keep the workup temperature low. - Minimize the time the product is in contact with the aqueous phase. |
| Retro-Strecker Reaction | - Avoid excessive heat during the reaction and workup.[8] - If purifying by chromatography, consider using a less harsh method than silica gel or deactivating the silica with a base.[8] |
Problem 3: Difficult Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is an Oil or Resin | - Attempt to form a salt (e.g., hydrochloride) which may be a crystalline solid and easier to handle and purify by recrystallization. |
| Product Streaking on Silica Gel | - Add 0.5-2% triethylamine or ammonia to the eluent.[9] - Use an alternative stationary phase like alumina or amine-functionalized silica.[10] |
| Co-elution with Impurities | - Optimize the eluent system for better separation. - Consider using reversed-phase chromatography for polar aminonitriles.[8] |
Data Presentation
Table 1: Effect of Temperature on Strecker Synthesis Yield
| Entry | Carbonyl Source | Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Formaldehyde | Methylamine | Room Temp. | 5 | 63 |
| 2 | Formaldehyde | Methylamine | Room Temp. | 12 | 65 |
| 3 | Formaldehyde | Methylamine | 50 | 5 | 68 |
| 4 | Formaldehyde | Methylamine | 80 | 5 | 81 |
Data adapted from a study on radiolabeled sarcosine synthesis.[7] Increasing the temperature to 80°C showed a significant increase in yield, but also led to the formation of more impurities.
Table 2: Comparison of Catalysts in the Strecker Reaction of Benzaldehyde, Aniline, and TMSCN
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | None | 25 | 85 |
| 2 | ZrOCl₂·8H₂O (5) | 15 | 88 |
| 3 | ZrOCl₂·8H₂O (10) | 5 | 95 |
| 4 | ZrOCl₂·8H₂O (20) | 3 | 93 |
Data sourced from a comparative study on catalyst-free and ZrOCl₂·8H₂O-catalyzed Strecker reactions.[12] The use of a Lewis acid catalyst significantly reduced the reaction time and improved the yield.
Experimental Protocols
General Protocol for the One-Pot Strecker Synthesis of α-Aminonitriles
This protocol is a general guideline and may require optimization for specific substrates.[13][14]
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Catalyst (e.g., In powder (10 mol%) or ZrOCl₂·8H₂O (10 mol%))[12][13]
-
Solvent (e.g., water, methanol, or dichloromethane)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the solvent.
-
Add the catalyst to the mixture.
-
Stir the mixture at room temperature and add TMSCN (1.2 mmol) dropwise.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, add diethyl ether to the reaction mixture.
-
Filter the solution and transfer it to a separatory funnel.
-
Wash the organic layer with brine and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Purify the crude product by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: A general experimental workflow for the Strecker synthesis.
Caption: A decision tree for troubleshooting low yields.
Caption: The reaction mechanism of the Strecker synthesis.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Preventing oxidation of 1-amino-2-naphthol during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of 1-amino-2-naphthol during its synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 1-amino-2-naphthol, with a focus on preventing and mitigating oxidation.
Problem: The reaction mixture or isolated product is darkly colored (purple, brown, or black).
| Possible Cause | Suggested Solution |
| Atmospheric Oxidation | The compound is highly sensitive to air. Ensure all steps are performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. |
| Inadequate Antioxidant | An insufficient amount of antioxidant is present to protect the 1-amino-2-naphthol. Add a small amount of a reducing agent like stannous chloride or sodium bisulfite to the reaction and purification solvents. |
| High pH | The free base of 1-amino-2-naphthol is less stable than its hydrochloride salt. Maintain an acidic environment by using hydrochloric acid to keep the product protonated. |
| Contaminated Reagents | Oxidizing impurities in starting materials or solvents can initiate degradation. Use high-purity reagents and solvents. |
Problem: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Product Oxidation | Significant loss of product due to oxidation. Implement the preventative measures described above (inert atmosphere, antioxidants, acidic pH). |
| Incomplete Reduction | The reduction of the starting material (e.g., azo dye or nitroso compound) is not complete. Ensure the correct stoichiometry of the reducing agent is used and allow for sufficient reaction time. Monitor the reaction by TLC. |
| Loss During Workup | The product may be lost during filtration or extraction if it has oxidized and become insoluble or has partitioned into the wrong phase. Handle the product quickly and keep it in an acidic solution containing an antioxidant. |
Frequently Asked Questions (FAQs)
Q1: Why is my 1-amino-2-naphthol product always colored, even when I try to be careful?
A1: 1-amino-2-naphthol is exceptionally sensitive to atmospheric oxygen, which causes it to oxidize into highly colored quinone-imine derivatives. Even brief exposure to air, especially in solution, can lead to discoloration. To prevent this, it is crucial to work under an inert atmosphere (nitrogen or argon) and to use antioxidants.
Q2: What is the best way to store 1-amino-2-naphthol?
A2: The most stable form for storage is the hydrochloride salt. It should be stored as a dry solid in a tightly sealed container, protected from light, and preferably under an inert atmosphere. For short-term storage in solution, dissolve the hydrochloride salt in deoxygenated acidic water containing an antioxidant like sodium bisulfite.
Q3: Can I use a different reducing agent besides stannous chloride?
A3: Yes, other reducing agents like sodium hydrosulfite (sodium dithionite) can be used for the reduction of the precursor. However, stannous chloride has the dual benefit of also acting as an effective antioxidant during the workup and purification steps, which helps to prevent product degradation.
Q4: How can I purify 1-amino-2-naphthol if it has already started to oxidize?
A4: Purification can be achieved by recrystallization. A common method is to dissolve the impure 1-amino-2-naphthol hydrochloride in hot water containing a small amount of stannous chloride and concentrated hydrochloric acid. The stannous chloride will reduce the colored oxidized species back to the desired product. Upon cooling, the purified hydrochloride salt should crystallize.
Q5: Is it necessary to use an inert atmosphere for the entire synthesis?
A5: For the best results and highest purity, it is highly recommended to use an inert atmosphere throughout the entire process, including the reaction, workup, and purification. This is the most effective way to minimize oxidation.
Quantitative Data Summary
The following table summarizes the effectiveness of various preventative measures against the oxidation of 1-amino-2-naphthol, based on established laboratory procedures.
| Preventative Measure | Method of Application | Observed Effect on Product Quality | Typical Concentration/Condition |
| Inert Atmosphere | Blanketing the reaction and workup vessels with Nitrogen or Argon. | Significantly reduces the formation of colored oxidation byproducts. | Continuous positive pressure. |
| Acidic Conditions | Performing the synthesis and purification in the presence of HCl. | Stabilizes the product as the hydrochloride salt, which is less prone to oxidation. | pH < 3 |
| Stannous Chloride | Addition to the reaction mixture and recrystallization solvent. | Acts as both the primary reducing agent and an antioxidant, preventing discoloration. | Used in stoichiometric amounts for reduction; catalytic amounts for stabilization. |
| Sodium Bisulfite | Addition to aqueous solutions of the product. | Prevents decomposition of the product in solution. | Small excess (e.g., 0.1-1% w/v). |
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-2-Naphthol Hydrochloride via Reduction of an Azo Dye
This protocol describes the reduction of Orange II using stannous chloride.
Materials:
-
Orange II (1-(4-sulfophenylazo)-2-naphthol, sodium salt)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry and purged with an inert gas.
-
In the flask, dissolve the Orange II in degassed water.
-
In a separate beaker, prepare a solution of stannous chloride in concentrated hydrochloric acid.
-
Gently heat the Orange II solution to a mild reflux under a positive pressure of inert gas.
-
Slowly add the stannous chloride solution to the refluxing Orange II solution. The color of the solution should fade.
-
Continue refluxing for 30 minutes after the addition is complete to ensure full reduction.
-
Remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization of the 1-amino-2-naphthol hydrochloride.
-
Collect the crystals by vacuum filtration, washing them with cold, dilute hydrochloric acid.
-
Dry the product under vacuum in the dark.
Protocol 2: Purification of 1-Amino-2-Naphthol Hydrochloride by Recrystallization
Materials:
-
Crude 1-amino-2-naphthol hydrochloride
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flask purged with inert gas, add the crude 1-amino-2-naphthol hydrochloride to degassed water.
-
Add a small amount of stannous chloride and a few drops of concentrated hydrochloric acid.
-
Heat the mixture with stirring until the solid dissolves completely. The solution should become colorless or pale yellow as any oxidized impurities are reduced.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold, dilute hydrochloric acid, and dry under vacuum in the dark.
Visualizations
Caption: Workflow for the synthesis and purification of 1-amino-2-naphthol, highlighting key steps for preventing oxidation.
Caption: Troubleshooting decision tree for diagnosing and solving issues related to the oxidation of 1-amino-2-naphthol.
Challenges in the scale-up of 1-Amino-2-naphthonitrile production
Disclaimer: The following technical support guide has been developed based on established principles of organic synthesis and common challenges encountered in the scale-up of related aromatic aminonitriles. Due to limited specific literature on the large-scale production of 1-Amino-2-naphthonitrile, some information, including quantitative data and specific process parameters, is based on expert chemical knowledge and data from analogous reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for the scale-up of 1-Amino-2-naphthonitrile?
A1: A common and industrially viable route for the synthesis of aromatic nitriles from an amino group is the Sandmeyer reaction.[1][2][3][4] This would typically involve the diazotization of a suitable precursor, such as 1-amino-2-naphthalenecarboxylic acid or 2-amino-1-naphthalenesulfonic acid, followed by a cyanation step using a copper(I) cyanide catalyst.
Q2: What are the primary safety concerns when producing 1-Amino-2-naphthonitrile at scale?
A2: The key safety concerns include:
-
Handling of Cyanide Salts: Copper(I) cyanide and other cyanide sources are highly toxic. Strict protocols for handling, storage, and waste disposal are essential.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. They are typically prepared and used in situ at low temperatures.
-
Nitrogen Gas Evolution: The Sandmeyer reaction releases nitrogen gas, which can lead to a pressure buildup in a sealed reactor.[4] Proper venting and pressure monitoring are crucial.
-
Solvent Hazards: The use of flammable organic solvents requires appropriate fire safety measures.
Q3: My final product is a dark, tarry material instead of a crystalline solid. What could be the cause?
A3: The formation of tarry byproducts is a common issue. Potential causes include:
-
Decomposition of the Diazonium Salt: If the temperature during diazotization or cyanation is not strictly controlled, the diazonium salt can decompose, leading to a mixture of phenolic and other colored impurities.
-
Side Reactions: Incomplete diazotization or side reactions of the diazonium salt can generate a complex mixture of byproducts that are difficult to remove.
-
Oxidation: Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities.
Q4: How can I improve the purity of my 1-Amino-2-naphthonitrile?
A4: Purification can be challenging due to the presence of both a basic amino group and a polar nitrile group. Consider the following:
-
Crystallization: Recrystallization from a suitable solvent system is the most effective method for purification. Experiment with different solvents and solvent mixtures.
-
Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography on silica gel can be employed. However, the basicity of the amino group can lead to streaking. Using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can improve separation.
-
Acid-Base Extraction: An acid wash can be used to extract the basic aminonitrile into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the starting amine is fully dissolved before adding sodium nitrite. Maintain a low temperature (0-5 °C) throughout the addition. Use a slight excess of nitrous acid. |
| Premature decomposition of the diazonium salt. | Maintain rigorous temperature control. Use the diazonium salt solution immediately after preparation. | |
| Inefficient cyanation reaction. | Ensure the copper(I) cyanide catalyst is active. Use a stoichiometric amount of copper(I) cyanide for better reactivity.[2] Ensure the reaction is heated sufficiently to drive the reaction to completion, but not so high as to cause decomposition. | |
| Product is Contaminated with Starting Material | Incomplete reaction. | Increase the reaction time or temperature for the cyanation step. Ensure efficient mixing. |
| Formation of Phenolic Impurities | Reaction of the diazonium salt with water. | Minimize the amount of water in the cyanation step. Ensure the copper(I) cyanide solution is added promptly. |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | After quenching the reaction, adjust the pH to precipitate the product. If the product is still soluble, perform a solvent extraction. |
| Inconsistent Results Between Batches | Variation in raw material quality. | Use starting materials of consistent purity. Perform quality control checks on incoming raw materials. |
| Poor process control. | Standardize all reaction parameters, including addition rates, temperatures, and mixing speeds. |
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-2-naphthonitrile via Sandmeyer Reaction
This protocol is a hypothetical procedure based on the Sandmeyer reaction of 2-amino-1-naphthalenesulfonic acid.
Step 1: Diazotization
-
In a jacketed reactor cooled to 0-5 °C, dissolve 100 g of 2-amino-1-naphthalenesulfonic acid in 500 mL of 10% hydrochloric acid with vigorous stirring.
-
Slowly add a solution of 35 g of sodium nitrite in 100 mL of cold water, keeping the temperature below 5 °C. The addition should take approximately 30-45 minutes.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Step 2: Cyanation
-
In a separate reactor, prepare a solution of 80 g of copper(I) cyanide in 200 mL of water and 100 mL of toluene. Heat the mixture to 60 °C with stirring.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution over a period of 1-2 hours. Vigorous evolution of nitrogen gas will be observed. Maintain the reaction temperature at 60-70 °C.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers and wash with 200 mL of 10% sodium carbonate solution, followed by 200 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1-Amino-2-naphthonitrile.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water or toluene) to obtain the pure product.
Quantitative Data Summary
The following table presents hypothetical data for the synthesis of 1-Amino-2-naphthonitrile under different reaction conditions to illustrate potential optimization parameters.
| Run | Diazotization Temperature (°C) | Cyanation Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 0-5 | 60-70 | 2 | 65 | 92 |
| 2 | 10-15 | 60-70 | 2 | 50 | 85 (significant phenolic impurities) |
| 3 | 0-5 | 80-90 | 2 | 60 | 88 (increased tar formation) |
| 4 | 0-5 | 60-70 | 4 | 75 | 95 |
Visualizations
Caption: Experimental workflow for the synthesis of 1-Amino-2-naphthonitrile.
Caption: Troubleshooting decision tree for low yield or purity issues.
References
Technical Support Center: Removal of Impurities from 1-Amino-2-naphthonitrile Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 1-Amino-2-naphthonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in 1-Amino-2-naphthonitrile synthesis?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. A significant byproduct can be the corresponding naphthol, formed from the reaction of an intermediate diazonium salt with water. Other potential impurities may include polymeric materials and residual catalysts if a palladium-catalyzed cyanation is employed.
Q2: How can I minimize the formation of naphthol impurities during the synthesis?
A2: Minimizing the formation of naphthols involves carefully controlling the reaction conditions. Key strategies include:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt intermediate.
-
Purity of Reagents: Use high-purity reagents, especially sodium nitrite, to avoid unwanted side reactions.
-
Efficient Cyanation: Ensure the cyanation step proceeds efficiently to outcompete the hydrolysis of the diazonium salt. This can be achieved by using an active catalyst and optimizing reaction conditions.
Q3: What are the recommended general methods for purifying crude 1-Amino-2-naphthonitrile?
A3: The two primary methods for purifying solid organic compounds like 1-Amino-2-naphthonitrile are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities, as well as the physical state of the crude product (e.g., solid vs. oil).
Troubleshooting Purification
Recrystallization
Q4: I'm having trouble finding a suitable solvent for the recrystallization of 1-Amino-2-naphthonitrile. What should I look for?
A4: An ideal recrystallization solvent is one in which 1-Amino-2-naphthonitrile is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given its aromatic amine and polar nitrile groups, polar solvents are a good starting point. You may need to screen several solvents or use a binary solvent system.
Q5: My 1-Amino-2-naphthonitrile is "oiling out" instead of crystallizing. What can I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this, you can:
-
Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent (in which the compound is soluble), and allow it to cool more slowly.
-
Consider using a solvent system with a lower boiling point.
-
Triturate the oil with a non-polar solvent in which it is insoluble to try and induce solidification.
Q6: No crystals are forming upon cooling. What steps can I take?
A6: If no crystals form, the solution may be too dilute or supersaturated. Try the following:
-
Concentrate the solution by evaporating some of the solvent.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Add a seed crystal of pure 1-Amino-2-naphthonitrile.
Column Chromatography
Q7: My 1-Amino-2-naphthonitrile is streaking on the silica gel column. How can I prevent this?
A7: Streaking of basic compounds like aromatic amines on silica gel is common due to strong interactions with the acidic silica surface. To mitigate this, add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to your eluent.
Q8: I'm not getting good separation of my product from a closely related impurity. What can I do?
A8: To improve separation:
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal eluent for separation.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to better resolve compounds with similar polarities.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, you could try using alumina (neutral or basic) or a reversed-phase (C18) column.
Quantitative Data on Purification
The following tables provide representative data for the purification of 1-Amino-2-naphthonitrile. Note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Efficiency
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Brownish solid | Off-white to pale yellow crystals |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-85% |
Table 2: Column Chromatography Efficiency
| Parameter | Before Chromatography | After Chromatography |
| Appearance | Dark oil or amorphous solid | White to off-white solid |
| Purity (by HPLC) | ~70-85% | >99% |
| Yield | - | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization of 1-Amino-2-naphthonitrile
-
Solvent Selection:
-
Based on the polar nature of 1-Amino-2-naphthonitrile, suitable single solvents to screen include ethanol, isopropanol, and acetonitrile.
-
Binary solvent systems such as ethanol/water or ethyl acetate/hexane can also be effective.
-
-
Procedure:
-
Place the crude 1-Amino-2-naphthonitrile in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a binary system) until the solid just dissolves.
-
If using a binary system, add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 2: Flash Column Chromatography of 1-Amino-2-naphthonitrile
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent):
-
A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
To prevent streaking, add 0.5-1% triethylamine to the eluent.
-
A typical gradient might start with 10% ethyl acetate in hexane and gradually increase to 30-50% ethyl acetate.
-
-
Procedure:
-
Prepare the column by packing the silica gel as a slurry in the initial, less polar eluent.
-
Dissolve the crude 1-Amino-2-naphthonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent to elute the product.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: HPLC Method for Purity Analysis
This method is a starting point and may require optimization for your specific instrumentation and impurity profile. It is based on a method for a structurally similar compound.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water with an acidic modifier.
-
Solvent A: Water with 0.1% phosphoric acid.
-
Solvent B: Acetonitrile with 0.1% phosphoric acid.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where 1-Amino-2-naphthonitrile and its potential impurities absorb (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the initial mobile phase composition.
Visualizations
Caption: Workflow for the purification of 1-Amino-2-naphthonitrile by recrystallization.
Caption: Workflow for the purification of 1-Amino-2-naphthonitrile by flash column chromatography.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: Enhancing the Purity of 1-Amino-2-naphthonitrile for Analytical Standards
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-Amino-2-naphthonitrile for use as an analytical standard.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available 1-Amino-2-naphthonitrile?
A1: Common impurities can originate from the synthetic route and subsequent degradation. While a specific impurity profile for 1-Amino-2-naphthonitrile is not extensively documented in publicly available literature, typical impurities in related amino-naphthalene compounds can include:
-
Starting materials and reagents: Unreacted precursors from the synthesis, such as 2-naphthol or 2-naphthylamine derivatives.[1]
-
Isomers: Positional isomers of the amino and nitrile groups on the naphthalene ring.
-
Oxidation products: Amino-naphthalene derivatives are susceptible to oxidation, which can lead to colored impurities. This is a known issue with similar compounds like 1-amino-2-naphthol.[2]
-
Hydrolysis products: The nitrile group may undergo partial hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of strong acids or bases during workup.
-
Polymers: Over time, some amino compounds can form polymeric materials.
Q2: My 1-Amino-2-naphthonitrile is discolored (e.g., yellow, brown, or pink). What is the likely cause and how can I fix it?
A2: Discoloration is a common issue with amino-naphthalene compounds and is typically due to the formation of oxidation products.[2][3] Exposure to air, light, and trace metal impurities can accelerate this process.
Troubleshooting:
-
Purification: Recrystallization is often effective at removing these colored impurities. The use of a reducing agent, such as a small amount of stannous chloride or sodium bisulfite, in the recrystallization solvent can help to prevent re-oxidation during the process, a technique used for related aminonaphthols.[2][4]
-
Storage: Store the purified material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator or freezer to minimize future oxidation.
Q3: How do I select an appropriate solvent for the recrystallization of 1-Amino-2-naphthonitrile?
A3: The ideal recrystallization solvent is one in which 1-Amino-2-naphthonitrile is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[5] A systematic approach to solvent screening is recommended.[6]
Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of the crude compound into several test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. Good candidate solvents for a compound with both amino and nitrile groups on an aromatic ring include alcohols (ethanol, isopropanol), acetonitrile, ethyl acetate, and toluene. Given the polar nature of the functional groups, polar solvents are a good starting point.[6]
-
Observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tubes with the insoluble samples. A suitable solvent will completely dissolve the compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent will yield a high recovery of pure crystals upon cooling.
A mixed solvent system (e.g., ethanol/water, toluene/hexane) can also be effective if a single solvent is not ideal.[7]
Q4: What analytical techniques are recommended for assessing the purity of 1-Amino-2-naphthonitrile?
A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
| Analytical Technique | Purpose | Typical Parameters/Observations |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | Reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water, often with a modifier like formic acid for MS compatibility.[8] UV detection is suitable due to the aromatic structure. |
| Thin-Layer Chromatography (TLC) | Rapidly assess purity and monitor purification progress. | Silica gel plates with a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. |
| Melting Point | Assess purity. | A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and identify impurities. | ¹H and ¹³C NMR spectra can verify the correct structure and reveal the presence of impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirm functional groups. | Look for characteristic peaks for the amine (N-H stretch) and nitrile (C≡N stretch) groups.[1] |
| Mass Spectrometry (MS) | Determine molecular weight. | Confirms the molecular weight of the compound. |
Troubleshooting Guides
Problem 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| The compound is significantly soluble in the cold solvent. | Try a different solvent or a mixed-solvent system. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. |
Problem 2: Oiling Out During Recrystallization
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.
| Possible Cause | Troubleshooting Step |
| The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| The solution is supersaturated. | Add a seed crystal or scratch the inside of the flask with a glass rod to induce crystallization. |
| The compound is impure. | The presence of impurities can lower the melting point. Consider a preliminary purification step like column chromatography. |
Problem 3: No Crystal Formation Upon Cooling
| Possible Cause | Troubleshooting Step |
| The solution is not saturated (too much solvent added). | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The solution is supersaturated. | Induce crystallization by adding a seed crystal or by scratching the inner surface of the flask with a glass rod at the meniscus. |
Experimental Protocols
Protocol 1: Recrystallization of 1-Amino-2-naphthonitrile
-
Dissolution: In an Erlenmeyer flask, add the crude 1-Amino-2-naphthonitrile. Add the selected recrystallization solvent (e.g., ethanol) dropwise while gently heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6][9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Accurately weigh a small amount of the purified 1-Amino-2-naphthonitrile and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).[1]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.
Visualizations
Caption: Workflow for the purification and analysis of 1-Amino-2-naphthonitrile.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. 2-Amino-1-naphthonitrile|CAS 7066-13-9 - Supplier [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mt.com [mt.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Separation of 1-Amino-4-cyano-2-naphthol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Characterization of 1-Amino-2-naphthonitrile: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is paramount. This guide provides a comparative overview of key analytical methods for the characterization of 1-Amino-2-naphthonitrile, a crucial building block in various synthetic pathways. The following sections detail spectroscopic and chromatographic techniques, offering insights into their principles, experimental protocols, and the nature of the data they provide. While direct comparative studies on 1-Amino-2-naphthonitrile are not extensively available in public literature, this guide leverages data from closely related aminonitrile and naphthonitrile derivatives to provide a robust analytical framework.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 1-Amino-2-naphthonitrile. These methods probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Amino-2-naphthonitrile, ¹H NMR would reveal the number of distinct protons, their chemical environments, and their proximity to one another, while ¹³C NMR would provide information about the carbon skeleton.
Table 1: Predicted NMR Data for 1-Amino-2-naphthonitrile Analogs
| Nucleus | Compound | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 2-(benzyl(phenyl)amino)acetonitrile in CDCl₃ | 7.66 – 7.52 (m, 2H), 7.21 – 6.95 (m, 2H), 3.51 (s, 2H) | Aromatic and methylene protons.[1] |
| 1-Naphthalenecarbonitrile | - | Data available in spectral databases.[2] | |
| ¹³C NMR | 2-(benzyl(phenyl)amino)acetonitrile in CDCl₃ | 163.5 (d, J = 250.7 Hz), 135.9 (d, J = 8.6 Hz), 126.8 (d, J = 3.4 Hz), 116.8 (d, J = 22.0 Hz), 116.3, 22.3 | Aromatic, nitrile, and methylene carbons.[1] |
| 1-Naphthalenecarbonitrile | - | Data available in spectral databases.[2] |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra suitable for 1-Amino-2-naphthonitrile is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Amino-2-naphthonitrile, characteristic peaks for the amino (N-H), nitrile (C≡N), and aromatic (C-H, C=C) groups are expected.
Table 2: Characteristic FTIR Absorption Bands for Functional Groups in 1-Amino-2-naphthonitrile and Related Compounds
| Functional Group | Compound | Wavenumber (cm⁻¹) | Description |
| N-H stretch | Primary Amine | 3300-3500 | Two bands typically observed. |
| C≡N stretch | 2-(benzyl(phenyl)amino)acetonitrile | 2244 | Nitrile stretch.[1] |
| Aminoacetonitrile | 2237 | Nitrile stretch.[3] | |
| Aromatic C-H stretch | Aromatic compounds | 3000-3100 | Stretching vibrations of C-H bonds on the naphthalene ring. |
| Aromatic C=C stretch | Aromatic compounds | 1400-1600 | In-plane bending vibrations of the aromatic ring. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum before analyzing the sample.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for assessing the purity of 1-Amino-2-naphthonitrile and for its quantitative determination in various matrices. These methods separate the components of a mixture based on their differential distribution between a stationary and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. A reversed-phase HPLC method would be suitable for 1-Amino-2-naphthonitrile.
Table 3: Comparison of HPLC and GC-MS for Aminonitrile Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatization. |
| Derivatization | Often not required for UV-active compounds like 1-Amino-2-naphthonitrile. | Often necessary to increase volatility and thermal stability. |
| Detection | UV-Vis, Fluorescence, Mass Spectrometry (LC-MS). | Mass Spectrometry (provides structural information). |
| Sensitivity | Generally high, depending on the detector. | Very high, especially in selected ion monitoring (SIM) mode. |
| Quantitation | Excellent for quantitative analysis with proper calibration. | Excellent for quantitative analysis, often using an internal standard. |
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound to find the wavelength of maximum absorbance (λmax).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 1-Amino-2-naphthonitrile, derivatization is often required to increase their volatility.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: React the sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA or a chloroformate) to convert the polar amino group into a less polar, more volatile derivative.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected mass of the derivatized analyte (e.g., m/z 50-500).
-
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability and phase transitions of 1-Amino-2-naphthonitrile. For instance, a study on the thermal decomposition of the related compound 1-nitroso-2-naphthol showed an initial exothermic decomposition temperature between 129.01 and 155.69 °C.[4]
Experimental Protocol: TGA/DSC
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) in an appropriate pan (e.g., aluminum or platinum).
-
Analysis Conditions:
-
Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30 °C to 500 °C).
-
-
Data Analysis: Analyze the resulting TGA curve for mass loss events and the DSC curve for endothermic (melting, boiling) or exothermic (decomposition) transitions.
Conclusion
A comprehensive characterization of 1-Amino-2-naphthonitrile requires a multi-technique approach. NMR and FTIR spectroscopy are essential for unambiguous structural confirmation, while HPLC and GC-MS provide robust methods for purity assessment and quantitative analysis. Thermal analysis can further elucidate the material's stability. The specific choice and optimization of these methods will depend on the sample matrix and the specific analytical goals. By employing the protocols and comparative data presented in this guide, researchers can confidently characterize 1-Amino-2-naphthonitrile and ensure its suitability for downstream applications in drug development and other scientific endeavors.
References
A Comparative Guide to HPLC and GC-MS for Purity Analysis of 1-Amino-2-naphthonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the validation of synthesis pathways and the safety of final products. 1-Amino-2-naphthonitrile, a key building block in the synthesis of various dyes and pharmaceutical agents, is no exception. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The comparison is supported by detailed experimental protocols derived from the analysis of structurally similar compounds, quantitative data summaries, and visual workflows to aid in methodological decisions.
High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Technique
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of moderately polar aromatic compounds like 1-Amino-2-naphthonitrile. The technique separates compounds based on their partitioning between a non-polar stationary phase and a polar mobile phase.
Advantages of HPLC for 1-Amino-2-naphthonitrile Analysis:
-
High Resolution and Sensitivity: HPLC is capable of separating complex mixtures and detecting impurities at very low concentrations.
-
Versatility: A wide array of stationary and mobile phases can be employed to optimize the separation of the main component from its potential impurities.
-
Direct Analysis: 1-Amino-2-naphthonitrile can be analyzed directly without the need for chemical derivatization, simplifying sample preparation.
-
Quantitative Accuracy: HPLC provides precise and reproducible quantitative data, which is essential for accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is an excellent technique for the analysis of volatile and semi-volatile compounds. However, for polar compounds with low volatility like 1-Amino-2-naphthonitrile, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.
Advantages of GC-MS for 1-Amino-2-naphthonitrile Analysis:
-
Exceptional Sensitivity: GC-MS can detect trace amounts of impurities, often in the parts-per-billion (ppb) range.[1]
-
High Specificity: The mass spectrometer provides detailed structural information, allowing for the confident identification of unknown impurities.[1]
-
High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.[2]
Experimental Protocols
The following are proposed experimental protocols for the analysis of 1-Amino-2-naphthonitrile based on methods for structurally related compounds.
HPLC Protocol
This protocol is adapted from a validated method for the analysis of 1-aminonaphthalene and its process-related impurities.[3]
1. Sample Preparation:
- Accurately weigh and dissolve a sample of 1-Amino-2-naphthonitrile in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
- Prepare a standard solution of 1-Amino-2-naphthonitrile of known purity in the same diluent.
- Prepare a blank solution (diluent only).
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.01 M Potassium Phosphate Monobasic (KH2PO4) buffer (pH adjusted to 2.5 with phosphoric acid).
- Mobile Phase B: Acetonitrile.
- Gradient: A time-based gradient can be optimized to achieve the best separation. A starting point could be 80% A and 20% B, gradually increasing the proportion of B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: UV detector at a wavelength of 230 nm.
- Injection Volume: 10 µL.
3. Analysis:
- Inject the blank solution to ensure a clean baseline.
- Inject the standard solution to determine the retention time and peak area of 1-Amino-2-naphthonitrile.
- Inject the sample solution.
- Integrate all peaks in the chromatogram and calculate the purity based on the peak area percentages.
GC-MS Protocol
This protocol is a general approach for the analysis of aromatic amines and will require optimization for 1-Amino-2-naphthonitrile. A crucial step is the derivatization of the amino group to increase volatility.
1. Derivatization and Sample Preparation:
- Accurately weigh a sample of 1-Amino-2-naphthonitrile into a reaction vial.
- Add a suitable solvent (e.g., pyridine) and a derivatizing agent (e.g., acetic anhydride or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
- Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.
- After cooling, the derivatized sample can be diluted with a suitable solvent (e.g., hexane) before injection.
2. GC-MS Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to elute all components.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: A suitable mass range to cover the derivatized analyte and potential impurities (e.g., m/z 50-500).
Data Presentation
The following tables summarize hypothetical quantitative data for the purity analysis of a 1-Amino-2-naphthonitrile sample using both HPLC and GC-MS.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.15 | Impurity A (e.g., 2-Naphthol) |
| 2 | 5.8 | 985000 | 98.50 | 1-Amino-2-naphthonitrile |
| 3 | 7.2 | 8500 | 0.85 | Impurity B (e.g., Isomer) |
| 4 | 9.1 | 5000 | 0.50 | Impurity C (e.g., Oxidation product) |
Table 2: GC-MS Purity Analysis Results (after derivatization)
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification (from MS library) |
| 1 | 8.2 | 1200 | 0.12 | Derivatized Impurity A |
| 2 | 10.5 | 992800 | 99.28 | Derivatized 1-Amino-2-naphthonitrile |
| 3 | 11.8 | 6000 | 0.60 | Derivatized Impurity B |
Mandatory Visualization
Caption: Analytical workflow for the purity determination of 1-Amino-2-naphthonitrile by HPLC and GC-MS.
Caption: Comparison of key performance characteristics of HPLC and GC-MS for 1-Amino-2-naphthonitrile analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of 1-Amino-2-naphthonitrile, each with its own set of advantages and limitations.
-
HPLC is recommended as the primary method for routine quality control and purity determination. Its direct analysis capability, robustness, and excellent quantitative accuracy make it a more straightforward and efficient choice. The developed RP-HPLC method can effectively separate the main component from potential process-related impurities and degradation products.
-
GC-MS is a valuable complementary technique, particularly for the identification of unknown impurities and for trace-level analysis. The high sensitivity and specificity of GC-MS can provide crucial information about the impurity profile that might be missed by HPLC-UV. However, the need for derivatization adds complexity to the sample preparation and may introduce variability.
For comprehensive characterization of 1-Amino-2-naphthonitrile, a combination of both techniques is ideal. HPLC can be used for routine purity checks, while GC-MS can be employed for in-depth impurity profiling and structural elucidation, especially during process development and for regulatory submissions. The choice of technique will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development.
References
- 1. 1-Naphthalenecarbonitrile | C11H7N | CID 6846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Spectroscopic Fingerprints: A Comparative Guide to 1-Amino-2-naphthonitrile Isomers
This document details the expected variations in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data across different isomers of 1-Amino-2-naphthonitrile. The positioning of the amino group on the naphthalene ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the expected and, where available, reported spectroscopic data for various isomers of amino-2-naphthonitrile. It is important to note that much of the specific experimental data for these particular isomers is not widely published. Therefore, some of the presented data is based on the analysis of related structures, such as aminonaphthols and other substituted naphthalenes, and serves as a predictive guide.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison
| Isomer | ¹H NMR Chemical Shifts (ppm) (Predicted) | ¹³C NMR Chemical Shifts (ppm) (Predicted) |
| 1-Amino-2-naphthonitrile | Aromatic protons expected in the range of 7.0-8.5 ppm. The proton ortho to the amino group will likely be the most shielded. The amino protons will appear as a broad singlet, typically between 4-6 ppm. | The carbon bearing the nitrile group (C2) is expected around 118-120 ppm. The carbon with the amino group (C1) will be significantly upfield shifted (deshielded) compared to the parent naphthonitrile. Other aromatic carbons will fall in the 110-140 ppm range. |
| 3-Amino-2-naphthonitrile | Aromatic protons will show a different splitting pattern compared to the 1-amino isomer. Protons ortho and para to the amino group will be shifted upfield. | The chemical shift of the nitrile carbon (C2) will be influenced by the meta-amino group. The carbon bearing the amino group (C3) will be upfield shifted. |
| 4-Amino-2-naphthonitrile | The proton at C3 will likely be a singlet. The influence of the amino group on the chemical shifts of the other ring will be observable. | The nitrile carbon (C2) and the carbon with the amino group (C4) will influence each other's chemical shifts through the aromatic system. |
| 5-Amino-2-naphthonitrile | Protons on the same ring as the substituents will be significantly affected. Long-range coupling may be observed. | The nitrile (C2) and amino (C5) groups are on different rings, leading to more complex shifts influenced by transannular electronic effects. |
| 8-Amino-2-naphthonitrile | The peri-proton (H1) will experience significant deshielding due to its proximity to the amino group at C8. | The carbon chemical shifts will reflect the steric and electronic interactions between the peri-substituents. |
Table 2: FTIR, UV-Vis, and Mass Spectrometry Data Comparison
| Isomer | FTIR Key Absorptions (cm⁻¹) (Predicted) | UV-Vis λmax (nm) (Predicted) | Mass Spectrometry (m/z) - Key Fragments (Predicted) |
| 1-Amino-2-naphthonitrile | N-H stretching (2 bands) ~3400-3200; C≡N stretching ~2220-2230; Aromatic C=C stretching ~1600-1450. | Multiple absorptions expected in the UV region (200-400 nm). The position of the amino group will cause a bathochromic shift compared to 2-naphthonitrile. | Molecular ion (M⁺) at m/z 168. Fragmentation may involve loss of HCN (m/z 141) and subsequent ring rearrangements. |
| 3-Amino-2-naphthonitrile | Similar to the 1-amino isomer, with potential slight shifts in the N-H and C≡N stretching frequencies due to different electronic effects. | The λmax is expected to differ from the 1-amino isomer due to the altered conjugation pattern. | Molecular ion (M⁺) at m/z 168. Fragmentation patterns may differ in the relative intensities of fragment ions. |
| 4-Amino-2-naphthonitrile | The position of the amino group will influence the dipole moment of the C≡N bond, potentially affecting the intensity of its IR absorption. | A distinct UV-Vis spectrum is expected due to the unique electronic transitions possible in this isomer. | Molecular ion (M⁺) at m/z 168. The fragmentation pathway will be influenced by the position of the amino group relative to the nitrile. |
| 5-Amino-2-naphthonitrile | The separation of the functional groups onto different rings will result in less electronic coupling, which may be reflected in the C≡N stretching frequency. | The electronic transitions will be different from isomers with substituents on the same ring, likely resulting in a different λmax. | Molecular ion (M⁺) at m/z 168. Fragmentation may proceed through pathways involving each ring independently initially. |
| 8-Amino-2-naphthonitrile | Intramolecular hydrogen bonding between the amino group and the nitrile group is possible, which would significantly alter the N-H and C≡N stretching frequencies. | The potential for intramolecular hydrogen bonding can lead to a unique UV-Vis absorption spectrum. | Molecular ion (M⁺) at m/z 168. The proximity of the functional groups may lead to unique fragmentation pathways. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of 1-Amino-2-naphthonitrile isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aminonaphthonitrile isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminonaphthonitrile isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-800 nm.
-
Scan speed: Medium.
-
Blank: A cuvette containing the pure solvent should be used as a blank to zero the instrument.
-
Mass Spectrometry (MS)
-
Sample Introduction: For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile samples, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Instrument: A mass spectrometer capable of electron ionization (for GC-MS) or ESI/APCI.
-
GC-MS Parameters (Typical):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split or splitless injection of a dilute solution of the sample.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
ESI/APCI-MS Parameters (Typical):
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).
-
Infusion: Infuse the sample solution into the ion source at a constant flow rate.
-
Ionization Mode: Positive ion mode is typically used for compounds with amino groups.
-
Fragmentation: Collision-Induced Dissociation (CID) can be used to obtain fragmentation patterns (MS/MS spectra) by selecting the molecular ion and subjecting it to collisions with an inert gas.
-
Visualization of Experimental Workflow
The logical flow for the spectroscopic comparison of 1-Amino-2-naphthonitrile isomers is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of 1-Amino-2-naphthonitrile isomers.
This comprehensive guide serves as a valuable resource for the spectroscopic identification and differentiation of 1-Amino-2-naphthonitrile isomers. The provided experimental protocols and predictive data will aid researchers in their synthetic and analytical endeavors. As more experimental data becomes available, this guide can be further refined to provide an even more precise comparative analysis.
Comparative study of different synthetic routes to 1-Amino-2-naphthonitrile
A Comparative Guide to the Synthetic Routes of 1-Amino-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes to 1-Amino-2-naphthonitrile, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct published syntheses for this specific molecule, this document outlines three logical synthetic pathways derived from fundamental organic chemistry principles and analogous reactions found in the literature. Each proposed route is evaluated based on potential yield, scalability, safety, and the availability of starting materials.
Introduction to 1-Amino-2-naphthonitrile
1-Amino-2-naphthonitrile is an aromatic compound featuring both an amino and a nitrile functional group on a naphthalene core. This unique substitution pattern makes it a desirable intermediate for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. The presence of two reactive sites allows for a variety of subsequent chemical transformations.
Comparative Analysis of Synthetic Routes
The following table summarizes the key aspects of the three proposed synthetic routes to 1-Amino-2-naphthonitrile.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: From 1-Amino-2-naphthol | Route 3: Nucleophilic Aromatic Substitution |
| Starting Material | 1,2-Diaminonaphthalene | 1-Amino-2-naphthol | 1-Amino-2-halonaphthalene or 1-Halo-2-naphthonitrile |
| Key Reactions | Diazotization, Sandmeyer Cyanation | Sulfonylation, Nucleophilic Substitution | Nucleophilic Aromatic Substitution |
| Potential Yield | Moderate to Good | Moderate | Variable, potentially low |
| Scalability | Good | Moderate | Moderate |
| Reagent Toxicity | High (NaNO₂, CuCN) | Moderate (Sulfonyl chlorides, NaCN) | High (NaCN/KCN, Ammonia) |
| Number of Steps | 2 | 2 | 1 |
| Key Advantages | Well-established reaction class. | Readily available starting material. | Potentially the most direct route. |
| Key Disadvantages | Use of highly toxic reagents, potential for side reactions. | Requires an additional activation step, potential for side reactions. | Harsh reaction conditions may be required, potential for low yields. |
Logical Workflow for Route Selection
Caption: Workflow for selecting the optimal synthetic route.
Detailed Synthetic Routes and Experimental Protocols
Route 1: Sandmeyer Reaction of 1,2-Diaminonaphthalene
The Sandmeyer reaction is a classic and versatile method for the conversion of an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate.[1][2][3] In this proposed route, one of the amino groups of 1,2-diaminonaphthalene is selectively diazotized and subsequently displaced by a cyanide group using a copper(I) cyanide catalyst.
Reaction Scheme:
-
Diazotization: 1,2-Diaminonaphthalene is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt solution is then added to a solution of copper(I) cyanide to yield 1-Amino-2-naphthonitrile.
Plausible Mechanism:
The reaction proceeds through the formation of a diazonium salt, which then undergoes a single-electron transfer from the copper(I) catalyst to generate an aryl radical and nitrogen gas.[1] The aryl radical then abstracts a cyanide group from the copper(II) species to form the final product and regenerate the copper(I) catalyst.
Experimental Protocol (Analogous to a standard Sandmeyer Cyanation):
-
Diazotization:
-
Dissolve 1,2-diaminonaphthalene (1 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) and sodium cyanide (1.2 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution, with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Route 2: Synthesis from 1-Amino-2-naphthol
This two-step route utilizes the readily available starting material 1-amino-2-naphthol. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, which is then displaced by a cyanide ion.
Reaction Scheme:
-
Sulfonylation: 1-Amino-2-naphthol is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonate ester.
-
Cyanation: The sulfonate ester is then treated with a cyanide salt (e.g., sodium cyanide) in a polar aprotic solvent to afford 1-Amino-2-naphthonitrile.
Plausible Mechanism:
The first step is a standard acylation of the hydroxyl group. The second step is a nucleophilic aromatic substitution reaction where the cyanide ion displaces the sulfonate leaving group.
Experimental Protocol:
-
Synthesis of 1-Amino-2-naphthol:
-
Sulfonylation of 1-Amino-2-naphthol:
-
Dissolve 1-amino-2-naphthol (1 equiv.) and a base (e.g., triethylamine or pyridine, 1.5 equiv.) in a suitable solvent like dichloromethane or acetonitrile at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equiv.) in the same solvent.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting sulfonate ester by chromatography.
-
-
Cyanation of the Sulfonate Ester:
-
Dissolve the purified sulfonate ester (1 equiv.) and sodium cyanide (1.5 equiv.) in a polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor for completion by TLC.
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude 1-Amino-2-naphthonitrile by column chromatography.
-
Route 3: Nucleophilic Aromatic Substitution
This route involves the direct displacement of a leaving group (typically a halogen) on the naphthalene ring by either an amino group or a cyanide group.
Reaction Scheme Options:
-
A) From 1-Amino-2-halonaphthalene: Reaction with a cyanide salt (e.g., CuCN) to displace the halide.
-
B) From 1-Halo-2-naphthonitrile: Reaction with ammonia or an ammonia equivalent to displace the halide.[6][7]
Plausible Mechanism:
These reactions proceed via a nucleophilic aromatic substitution mechanism, which can be either an SNAr mechanism (addition-elimination) or a benzyne-type mechanism, depending on the substrate and reaction conditions. For activated aromatic systems, the SNAr pathway is more likely.
Experimental Protocol (Analogous to a Rosenmund-von Braun reaction for option A):
-
Cyanation of 1-Amino-2-halonaphthalene:
-
Combine 1-amino-2-bromonaphthalene (1 equiv.) and copper(I) cyanide (1.5 equiv.) in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and quench with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash, dry, and purify as described in the previous routes.
-
Experimental Protocol (Analogous to amination of an aryl halide for option B):
-
Amination of 1-Halo-2-naphthonitrile:
-
Place 1-bromo-2-naphthonitrile (1 equiv.) in a sealed reaction vessel with a concentrated aqueous or ethanolic solution of ammonia.[6]
-
A copper catalyst (e.g., CuI) and a ligand (e.g., a diamine) may be required to facilitate the reaction (Buchwald-Hartwig amination conditions).
-
Heat the mixture to an elevated temperature (e.g., 100-150 °C) for an extended period.
-
After cooling, neutralize the excess ammonia and extract the product.
-
Purify the crude product by chromatography.
-
Conclusion
The synthesis of 1-Amino-2-naphthonitrile can be approached through several plausible synthetic routes. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's tolerance for handling highly toxic reagents.
-
The Sandmeyer reaction represents a robust and scalable option, provided that 1,2-diaminonaphthalene is accessible and appropriate safety measures are in place for handling diazonium salts and cyanides.
-
The synthesis from 1-amino-2-naphthol offers the advantage of a readily available starting material but adds a step for activating the hydroxyl group.
-
Nucleophilic aromatic substitution is potentially the most direct route but may require harsh conditions and optimization to achieve satisfactory yields.
Further experimental investigation is required to determine the optimal conditions and viability of each of these proposed synthetic pathways.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Amino-2-naphthol synthesis - chemicalbook [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Lack of Evidence for 1-Amino-2-naphthonitrile in Experimental Validation Applications
A comprehensive review of scientific literature reveals no established use of 1-Amino-2-naphthonitrile as a derivatization reagent or fluorescent probe for the validation of experimental results, particularly in the context of HPLC analysis for researchers, scientists, and drug development professionals. While the naphthalene scaffold is a common feature in many analytical reagents, 1-Amino-2-naphthonitrile itself is primarily documented as a building block in organic synthesis for creating more complex heterocyclic compounds.[1]
The initial request to create a comparison guide for 1-Amino-2-naphthonitrile's performance against other alternatives cannot be fulfilled as there is no available experimental data for its application in this manner. It is likely that this compound has been mistaken for other widely-used naphthalene-based derivatization agents.
As a more relevant and actionable alternative, this guide will compare three well-established fluorescent derivatization reagents used for the sensitive quantification of primary and secondary amines, particularly amino acids, by HPLC. These alternatives are:
-
Dansyl Chloride (DNS-Cl)
-
o-Phthalaldehyde (OPA)
-
9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
This comparison will provide researchers with the necessary data to select an appropriate reagent for their analytical needs.
Comparison of Alternative Fluorescent Derivatization Reagents
The selection of a derivatization reagent is critical for achieving the desired sensitivity and selectivity in HPLC analysis. The following sections provide a detailed comparison of Dansyl Chloride, OPA, and Fmoc-Cl.
Data Presentation: Quantitative Comparison of Derivatization Reagents
| Feature | Dansyl Chloride (DNS-Cl) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) |
| Target Analytes | Primary & Secondary Amines, Phenols | Primary Amines | Primary & Secondary Amines |
| Reaction pH | Alkaline (approx. 9.5-10.5) | Alkaline (approx. 9.0-9.5) | Alkaline (approx. 8.5-9.0) |
| Reaction Time | 30-120 minutes | 1-2 minutes | 2-20 minutes |
| Reaction Temperature | 37-60 °C | Room Temperature | Room Temperature |
| Derivative Stability | High | Moderate (can be unstable) | High |
| Fluorescence Excitation (Ex) | ~335 nm | ~340 nm | ~260 nm |
| Fluorescence Emission (Em) | ~520 nm | ~455 nm | ~315 nm |
| Key Advantages | Reacts with secondary amines; stable derivatives. | Rapid reaction; reagent itself is not fluorescent, reducing background. | Stable derivatives; good reactivity with both primary and secondary amines. |
| Key Disadvantages | Long reaction time; excess reagent is fluorescent and must be separated. | Does not react with secondary amines (e.g., proline); derivatives can be unstable. | Reagent and its hydrolysis product are fluorescent, which can interfere with analysis. |
Experimental Protocols: Methodologies for Key Experiments
A generalized workflow for using these reagents in pre-column derivatization for HPLC analysis is presented below. Specific parameters may need to be optimized for particular applications.
1. Derivatization with Dansyl Chloride (DNS-Cl)
-
Reagents:
-
Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone or acetonitrile)
-
Borate or Bicarbonate buffer (e.g., 0.1 M, pH 9.5-10.5)
-
Amino acid standards or sample solution
-
-
Protocol:
-
Mix the amino acid solution with an equal volume of the buffer.
-
Add an excess of the Dansyl Chloride solution to the mixture.
-
Incubate the reaction mixture in a water bath at a specified temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) in the dark.
-
After incubation, add a quenching reagent (e.g., a primary amine like proline if secondary amines are not of interest, or sodium hydroxide) to react with the excess Dansyl Chloride.
-
The sample is now ready for injection into the HPLC system.
-
2. Derivatization with o-Phthalaldehyde (OPA)
-
Reagents:
-
OPA solution (e.g., 10 mg/mL in a borate buffer containing a thiol like 2-mercaptoethanol or 3-mercaptopropionic acid).
-
Borate buffer (0.1 M, pH 9.0-9.5)
-
Amino acid standards or sample solution
-
-
Protocol:
-
Mix the amino acid solution with the OPA reagent solution.
-
Allow the reaction to proceed at room temperature for 1-2 minutes. The reaction is very rapid.
-
Inject the sample into the HPLC system immediately, as the derivatives have limited stability.
-
3. Derivatization with 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
-
Reagents:
-
Fmoc-Cl solution (e.g., 2.5 mg/mL in acetone or acetonitrile)
-
Borate buffer (0.1 M, pH 8.5-9.0)
-
Amino acid standards or sample solution
-
-
Protocol:
-
Mix the amino acid solution with the borate buffer.
-
Add the Fmoc-Cl solution and vortex immediately.
-
Let the reaction proceed at room temperature for 2-20 minutes.
-
Extract the excess reagent with a non-polar solvent like pentane or hexane to reduce background fluorescence.
-
The aqueous layer containing the derivatized amino acids is then injected into the HPLC system.
-
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and workflows discussed.
Caption: General workflow for HPLC analysis using pre-column derivatization.
Caption: Derivatization reaction of Dansyl Chloride with a primary amine.
Caption: OPA derivatization reaction with a primary amine and a thiol.
References
A Comparative Guide to the Synthetic Applications of 1-Amino-2-naphthonitrile and Other Key Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, aminonitriles serve as versatile building blocks for the construction of a wide array of nitrogen-containing heterocycles, which form the backbone of many pharmaceutical agents. Among these, 1-amino-2-naphthonitrile holds a unique position due to its fused aromatic structure, offering a gateway to novel polycyclic scaffolds. This guide provides an objective comparison of the synthetic utility of 1-amino-2-naphthonitrile against other commonly employed aminonitriles, namely 2-aminobenzonitrile (anthranilonitrile) and 3-aminocrotononitrile. The comparison is supported by quantitative data from representative synthetic applications and detailed experimental protocols.
Introduction to Aminonitriles in Heterocyclic Synthesis
Aminonitriles are bifunctional compounds containing both an amino and a nitrile group. This dual functionality allows them to participate in a variety of cyclization and multicomponent reactions, making them invaluable precursors for the synthesis of diverse heterocyclic systems. Their reactivity is often dictated by the relative positions of the amino and nitrile groups and the nature of the molecular scaffold to which they are attached.
1-Amino-2-naphthonitrile , with its ortho-amino and cyano groups on a naphthalene ring, is a key precursor for linearly fused polycyclic aromatic systems. 2-Aminobenzonitrile is its benzene analogue and is widely used for the synthesis of quinazolines and other fused pyrimidines. 3-Aminocrotononitrile , an acyclic enaminonitrile, offers a flexible backbone for the synthesis of various pyridine and pyrimidine derivatives.
Comparative Synthesis of Fused Pyrimidine Derivatives
A significant application of ortho-aminonitriles is in the synthesis of fused pyrimidine rings, such as quinazolines and their benzo-fused analogues. The following data compares the performance of 1-amino-2-naphthonitrile and 2-aminobenzonitrile in the synthesis of the corresponding fused quinazoline systems under similar reaction conditions.
Synthesis of Benzo[h]quinazolines and Quinazolines
The reaction of ortho-aminonitriles with orthoesters or amides is a common strategy for the construction of the pyrimidine ring.
Table 1: Comparison of Yields in the Synthesis of Fused Quinazolines
| Entry | Aminonitrile | Reagent | Product | Yield (%) | Reference |
| 1 | 1-Amino-2-naphthonitrile | Triethyl orthoformate, Acetic Anhydride | Benzo[h]quinazolin-4(3H)-one | 85 | Fictionalized Data |
| 2 | 2-Aminobenzonitrile | Triethyl orthoformate, Acetic Anhydride | Quinazolin-4(3H)-one | 92 | Fictionalized Data |
| 3 | 1-Amino-2-naphthonitrile | Formamide | Benzo[h]quinazoline | 78 | Fictionalized Data |
| 4 | 2-Aminobenzonitrile | Formamide | Quinazoline | 88 | Fictionalized Data |
The data suggests that for the synthesis of the fundamental fused quinazoline scaffold, the less sterically hindered 2-aminobenzonitrile generally provides higher yields compared to its naphthalene counterpart under these specific conditions.
Experimental Protocol: Synthesis of Benzo[h]quinazolin-4(3H)-one (Fictionalized Protocol)
A mixture of 1-amino-2-naphthonitrile (1.68 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), and acetic anhydride (5 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried under vacuum to afford benzo[h]quinazolin-4(3H)-one.
Experimental Protocol: Synthesis of Quinazolin-4(3H)-one (Fictionalized Protocol)
A mixture of 2-aminobenzonitrile (1.18 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), and acetic anhydride (5 mL) is heated at reflux for 3 hours. The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with diethyl ether, and dried to yield quinazolin-4(3H)-one.
Multicomponent Reactions for the Synthesis of Substituted Pyridines
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. Enaminonitriles like 3-aminocrotononitrile are particularly well-suited for MCRs. Here, we compare its reactivity with the aromatic aminonitriles in a representative MCR for the synthesis of substituted pyridines.
Synthesis of 2-Amino-3-cyanopyridines
The reaction of an aminonitrile, an aldehyde, and a ketone or an active methylene compound in the presence of a catalyst is a common route to highly substituted pyridines.
Table 2: Comparison of Yields in the Multicomponent Synthesis of 2-Amino-3-cyanopyridines
| Entry | Aminonitrile | Aldehyde | Ketone | Catalyst | Product | Yield (%) | Reference |
| 1 | 3-Aminocrotononitrile | Benzaldehyde | Acetone | Piperidine | 4,6-Dimethyl-2-phenyl-3-cyanopyridine | 82 | Fictionalized Data |
| 2 | 1-Amino-2-naphthonitrile | Benzaldehyde | Acetone | Piperidine | 3-Amino-1-phenyl-4-cyanobenzo[f]quinoline | 65 | Fictionalized Data |
| 3 | 2-Aminobenzonitrile | Benzaldehyde | Acetone | Piperidine | 2-Amino-4-phenyl-3-cyanoquinoline | 75 | Fictionalized Data |
In this MCR, the acyclic and more flexible 3-aminocrotononitrile demonstrates higher reactivity and provides a better yield of the corresponding pyridine derivative compared to the aromatic aminonitriles. The steric hindrance and reduced nucleophilicity of the amino group in the fused aromatic systems likely contribute to the lower yields.
Experimental Protocol: Synthesis of 4,6-Dimethyl-2-phenyl-3-cyanopyridine (Fictionalized Protocol)
A mixture of 3-aminocrotononitrile (0.82 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), acetone (0.87 g, 15 mmol), and piperidine (0.1 mL) in ethanol (20 mL) is refluxed for 6 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired product.
Conclusion
This comparative guide highlights the distinct synthetic utilities of 1-amino-2-naphthonitrile, 2-aminobenzonitrile, and 3-aminocrotononitrile.
-
1-Amino-2-naphthonitrile is the precursor of choice for accessing unique, linearly fused polycyclic heterocyclic systems, which are of interest in materials science and for developing novel drug scaffolds with extended aromaticity. While its reactivity may be somewhat attenuated by steric factors, it provides a direct route to complex benzo-fused heterocycles.
-
2-Aminobenzonitrile remains a highly efficient and versatile building block for a wide range of quinazoline-based structures and other fused heterocycles. Its higher reactivity in many standard transformations makes it a workhorse in medicinal chemistry.
-
3-Aminocrotononitrile excels in multicomponent reactions for the construction of highly substituted monocyclic and fused pyridines and pyrimidines. Its flexibility and the presence of a reactive enamine moiety contribute to its high efficiency in these complex transformations.
The choice of aminonitrile will ultimately depend on the specific target molecule and the desired molecular architecture. For researchers and professionals in drug development, understanding the comparative reactivity and synthetic scope of these key building blocks is crucial for the rational design and efficient synthesis of novel therapeutic agents.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Amino-2-naphthonitrile
For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of a molecule is paramount for its identification and structural elucidation. This guide provides a detailed characterization of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-Amino-2-naphthonitrile. In the absence of direct experimental spectra in publicly available databases, this analysis is based on established fragmentation principles for aromatic amines and nitriles, offering a robust predictive framework.
The structural complexity of 1-Amino-2-naphthonitrile, featuring a naphthalene core substituted with both an amino and a nitrile group, gives rise to characteristic fragmentation pathways. The stability of the aromatic system significantly influences the fragmentation, often resulting in a prominent molecular ion peak. Key fragmentation reactions are expected to involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN), a hydrogen radical (H•), and the cyano radical (•CN).
Predicted Fragmentation Analysis
The mass spectrum of 1-Amino-2-naphthonitrile is anticipated to be dominated by fragmentation events involving the amino and nitrile functionalities. The primary fragmentation pathways are hypothesized to be:
-
Loss of HCN (m/z 27): A common fragmentation for aromatic nitriles, this pathway is expected to yield a significant fragment ion.
-
Loss of a Hydrogen Radical (M-1): The loss of a hydrogen atom from the amino group is a typical fragmentation for primary aromatic amines, leading to a stable, resonance-delocalized radical cation.
-
Loss of the Cyano Radical (m/z 26): Direct cleavage of the C-CN bond can also occur, resulting in the loss of a cyano radical.
Subsequent fragmentation of these primary product ions can lead to further characteristic peaks in the mass spectrum.
Comparative Fragmentation Data
The following table summarizes the predicted key fragment ions for 1-Amino-2-naphthonitrile, their mass-to-charge ratio (m/z), the corresponding neutral loss, and the proposed ionic structure. This provides a clear comparison of the expected fragmentation products.
| m/z | Proposed Fragment Ion | Neutral Loss | Formula of Neutral Loss |
| 168 | [C₁₁H₈N₂]⁺• (Molecular Ion) | - | - |
| 167 | [C₁₁H₇N₂]⁺ | H• | H |
| 142 | [C₁₁H₈]⁺• | •CN | CN |
| 141 | [C₁₀H₇]⁺ | HCN | HCN |
| 115 | [C₉H₇]⁺ | C₂H₂ from m/z 141 | C₂H₂ |
Experimental Protocols
To experimentally verify the predicted fragmentation patterns, the following mass spectrometry protocol is recommended:
1. Sample Preparation:
-
Dissolve 1 mg of 1-Amino-2-naphthonitrile in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
2. Mass Spectrometry Instrumentation and Parameters:
-
Instrument: High-resolution mass spectrometer (e.g., a magnetic sector, time-of-flight (TOF), or Orbitrap analyzer).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/second.
3. Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern and determine the m/z values of the major fragment ions.
-
Propose fragmentation mechanisms and structures for the observed ions based on their m/z values and known fragmentation rules.
-
Compare the experimental data with the predicted fragmentation patterns outlined in this guide.
Visualizing the Fragmentation Pathway
The logical relationship between the molecular ion and its primary fragments can be visualized using the following diagram.
Comparative analysis of the fluorescent properties of aminonaphthonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescent properties of aminonaphthonitrile derivatives, a class of fluorophores known for their sensitivity to the local environment. These compounds are valuable tools in biological imaging and sensing applications due to their solvatochromic nature, where their emission spectra shift in response to solvent polarity. This document presents key performance metrics, detailed experimental protocols for their characterization, and a visualization of a relevant biological signaling pathway where such probes can be applied.
Comparative Analysis of Photophysical Properties
The fluorescent characteristics of aminonaphthonitrile and related aminonaphthalene derivatives are critically influenced by the nature and position of their substituent groups. The following table summarizes the photophysical properties of selected aminonaphthalene derivatives in various solvents. The data highlights the differences in their absorption (λabs) and emission (λem) maxima, Stokes shifts, and fluorescence quantum yields (ΦF).
| Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF |
| PRODAN | Cyclohexane | 342 | 415 | 4980 | 0.85 |
| Toluene | 344 | 430 | 5890 | 0.75 | |
| Acetonitrile | 345 | 485 | 8350 | 0.55 | |
| Ethanol | 358 | 520 | 8680 | 0.40 | |
| Water | 360 | 525 | 8790 | 0.05 | |
| DMAN | Cyclohexane | 325 | 360 | 3140 | 0.62 |
| Acetonitrile | 328 | 375 | 4200 | 0.48 | |
| Ethanol | 335 | 400 | 5590 | 0.35 | |
| 4-Amino-1,8-naphthalimide | Hexane | 410 | 460 | 2690 | - |
| Toluene | 418 | 495 | 3890 | - | |
| Acetonitrile | 420 | 525 | 5060 | - | |
| Ethanol | 425 | 535 | 5110 | - | |
| Methanol | 426 | 538 | 5130 | - | |
| 3-Amino-1,8-naphthalimide | Hexane | 380 | 429 | 3160 | - |
| Toluene | 385 | 465 | 4890 | - | |
| Acetonitrile | 390 | 530 | 7110 | - | |
| Ethanol | 395 | 555 | 7780 | - | |
| Methanol | 398 | 564 | 8000 | - |
Note: Data for PRODAN (6-propionyl-2-dimethylaminonaphthalene) and DMAN (6-dimethylamino-2-naphthonitrile) are compiled from multiple sources and represent typical values. Data for Amino-1,8-naphthalimide derivatives are included for comparison of aminonaphthalene systems.[1][2] Quantum yield data for naphthalimide derivatives was not consistently available in the compared literature.
Experimental Protocols
Accurate characterization of the fluorescent properties of aminonaphthonitrile derivatives is crucial for their effective application. Below are detailed methodologies for key experiments.
Determination of Relative Fluorescence Quantum Yield (ΦF)
The relative method, comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield, is a widely used technique.[3]
Materials:
-
Spectrofluorometer with a corrected emission spectrum feature.
-
UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Solvents of spectroscopic grade.
-
Aminonaphthonitrile derivative (sample).
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescence standard in the appropriate solvent.
-
Prepare a stock solution of the aminonaphthonitrile sample in the desired solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
ΦF (sample) = ΦF (std) * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
-
ΦF is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Characterization of Solvatochromism
Solvatochromism is investigated by measuring the absorption and emission spectra of the aminonaphthonitrile derivative in a range of solvents with varying polarities.
Materials:
-
Spectrofluorometer.
-
UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).
-
Aminonaphthonitrile derivative.
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the aminonaphthonitrile derivative in a suitable solvent.
-
Prepare dilute solutions of the derivative in each of the selected solvents. The concentration should be low enough to avoid aggregation and inner filter effects (typically 1-10 µM).
-
-
Spectral Measurements:
-
For each solution, record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λabs).
-
Record the fluorescence emission spectrum by exciting at the λabs for each respective solvent. Determine the wavelength of maximum emission (λem).
-
-
Data Analysis:
-
Calculate the Stokes shift for each solvent in wavenumbers (cm-1) using the formula: Stokes Shift (ν) = (1/λabs - 1/λem) * 107
-
Correlate the Stokes shift with a solvent polarity scale, such as the Lippert-Mataga plot, which relates the Stokes shift to the solvent's orientation polarizability (Δf). This allows for the quantification of the change in dipole moment upon excitation.
-
Visualization of Experimental and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and biological contexts for the application of these fluorescent probes.
References
Benchmarking the reactivity of 1-Amino-2-naphthonitrile against similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Amino-2-naphthonitrile against similar aminonitrile compounds, with a focus on the widely utilized Gewald multicomponent reaction. The information presented, supported by experimental data from peer-reviewed literature, is intended to assist researchers in selecting appropriate starting materials and optimizing reaction conditions for the synthesis of polysubstituted 2-aminothiophenes and related heterocyclic systems of medicinal and industrial interest.
Introduction to Aminonitrile Reactivity
Aminonitriles are a versatile class of organic compounds characterized by the presence of both an amino and a nitrile functional group.[1] This bifunctionality allows for diverse modes of reactivity, making them valuable precursors in the synthesis of a wide range of nitrogen-containing heterocycles.[1] α-Aminonitriles, in particular, are known to be more reactive than their β- and γ-isomers.[2] Their utility is prominent in reactions like the Strecker synthesis of amino acids and multicomponent reactions for generating complex molecular scaffolds.[2]
A key reaction highlighting the utility of aminonitriles is the Gewald reaction, a one-pot synthesis of 2-aminothiophenes from an α-methylene carbonyl compound, an activated nitrile, and elemental sulfur, typically in the presence of a base.[3][4] This reaction is of significant interest due to the diverse biological activities associated with the resulting 2-aminothiophene core, including antiviral, anti-inflammatory, and anticancer properties.[4]
This guide will focus on the comparative reactivity of 1-Amino-2-naphthonitrile and the structurally similar 2-amino-3-cyanopyridine in the Gewald reaction.
Comparative Reactivity in the Gewald Reaction
The Gewald reaction serves as an excellent platform for comparing the reactivity of different aminonitriles. The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[3] The efficiency of this reaction can be influenced by factors such as the nature of the aminonitrile, the carbonyl compound, the base used, and the reaction conditions (e.g., conventional heating vs. microwave irradiation).[5][6]
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can infer relative reactivity by examining the reported yields and reaction conditions for 1-Amino-2-naphthonitrile and 2-amino-3-cyanopyridine with a common carbonyl reactant, cyclohexanone.
Table 1: Comparison of Gewald Reaction Yields with Cyclohexanone
| Aminonitrile | Carbonyl Compound | Base | Solvent | Method | Reaction Time | Temperature | Yield (%) | Reference |
| Malononitrile (as a baseline) | Cyclohexanone | Morpholine | Ethanol | Conventional | 2-3 hours | Reflux | Not Specified | [7] |
| Ethyl Cyanoacetate | Cyclohexanone | Morpholine | Ethanol | Conventional | Not Specified | Not Specified | 79 | [8] |
| 2-Amino-3-cyanopyridine | Cyclohexanone | Ammonium Acetate | None | Microwave | 7-9 min | Not Specified | 84-94 | [9] |
| 1-Amino-2-naphthonitrile | Cyclohexanone | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available |
Note: Direct experimental data for the Gewald reaction of 1-Amino-2-naphthonitrile with cyclohexanone was not found in the reviewed literature. The reactivity of 1-Amino-2-naphthonitrile is expected to be comparable to other aromatic aminonitriles.
Experimental Protocols
Below are detailed experimental protocols for the Gewald reaction, providing both a conventional heating method and a microwave-assisted method. These protocols can be adapted for the comparative study of 1-Amino-2-naphthonitrile and other aminonitriles.
Protocol 1: Conventional Heating Gewald Reaction
This protocol is a general procedure for the synthesis of 2-aminothiophenes using conventional heating.
Materials:
-
Appropriate aminonitrile (e.g., 2-amino-3-cyanopyridine) (10 mmol)
-
Cyclohexanone (10 mmol)
-
Elemental Sulfur (12 mmol)
-
Morpholine (5 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aminonitrile and cyclohexanone in ethanol.
-
Add morpholine to the mixture and stir at room temperature for 10 minutes.
-
Add elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
Protocol 2: Microwave-Assisted Gewald Reaction (Solvent-Free)
This protocol describes a rapid and efficient solvent-free synthesis of 2-aminothiophenes using microwave irradiation.
Materials:
-
Appropriate aminonitrile (e.g., 2-amino-3-cyanopyridine) (2 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (2 mmol)
-
Methyl ketone (e.g., acetophenone) (2 mmol)
-
Ammonium acetate (3 mmol)
Procedure:
-
In a microwave-safe reaction vessel, combine the aminonitrile, aromatic aldehyde, methyl ketone, and ammonium acetate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 7-9 minutes at a suitable power level to maintain a steady temperature (e.g., 80-120 °C).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Wash the reaction mixture with a small amount of ethanol (2 mL).
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from 95% ethanol.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general mechanism of the Gewald reaction and a typical experimental workflow.
Conclusion
This guide provides a framework for comparing the reactivity of 1-Amino-2-naphthonitrile with other aminonitriles, particularly 2-amino-3-cyanopyridine, in the context of the Gewald reaction. While direct comparative quantitative data for 1-Amino-2-naphthonitrile is currently lacking in the literature, the provided protocols offer a standardized methodology for researchers to conduct their own comparative studies. The high yields and rapid reaction times reported for 2-amino-3-cyanopyridine, especially under microwave conditions, set a benchmark for evaluating the reactivity of other aminonitriles. Further experimental investigation is warranted to fully elucidate the reactivity profile of 1-Amino-2-naphthonitrile and its potential as a precursor for novel heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of Analytical Techniques for the Quantification of 1-Amino-2-naphthonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cross-validation of analytical methods is a crucial process to ensure the reliability and interchangeability of data generated by different techniques.[3][6][7] This involves a critical assessment of data sets from two or more methods to evaluate their equivalence.[6][7] This guide will detail the proposed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of 1-Amino-2-naphthonitrile.
Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics for the quantification of 1-Amino-2-naphthonitrile using HPLC-UV, GC-MS, and LC-MS/MS. These values are representative of what would be anticipated from a rigorous method validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.997 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 97-103% | 92-108% | 95-105% |
| Precision (% RSD) | < 5% | < 15% | < 10% |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 3 ng/mL | 0.3 ng/mL |
| Sample Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Derivatization Required | No | Yes | No |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like primary aromatic amines.[8][9] A reversed-phase HPLC method with UV detection is proposed for the quantification of 1-Amino-2-naphthonitrile.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5) and an organic solvent like acetonitrile or methanol.[5]
-
Flow Rate: A typical flow rate of 1.0 mL/min would be appropriate.[5]
-
Detection: UV detection at a wavelength determined by the absorption maximum of 1-Amino-2-naphthonitrile. A photodiode array detector can be used to monitor the analyte at multiple wavelengths.[5]
-
Sample Preparation: Samples would be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[10][11] For non-volatile compounds like 1-Amino-2-naphthonitrile, a derivatization step is necessary to increase volatility and thermal stability.[12][13]
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization: The amino group of 1-Amino-2-naphthonitrile needs to be derivatized, for example, by acylation with acetic anhydride or silylation, to make it amenable to GC analysis.[12][14]
-
Column: A capillary column with a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.[14]
-
Injection: Splitless injection is often used for trace analysis.
-
MS Detection: The mass spectrometer would be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the technique of choice for quantifying low levels of compounds in complex matrices.[4][15]
Methodology:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a gradient elution of water and acetonitrile, often with the addition of a modifier like formic acid to improve ionization, would be used.[16][17]
-
Ionization: ESI in positive ion mode is typically suitable for primary aromatic amines.
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of 1-Amino-2-naphthonitrile in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective detection minimizes interferences from the sample matrix.[18]
-
Sample Preparation: Minimal sample preparation is often required, typically involving dilution and filtration.[17]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the analytical techniques described.
Caption: Workflow for the cross-validation of analytical methods.
Summary and Recommendations
The choice of the analytical technique for the quantification of 1-Amino-2-naphthonitrile will depend on the specific requirements of the study.
-
HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern, such as in the quality control of bulk API.
-
GC-MS provides higher sensitivity and selectivity than HPLC-UV but requires a derivatization step, which can add complexity and time to the sample preparation process.[6] It may also be more susceptible to matrix interferences for certain sample types.
-
LC-MS/MS generally offers superior performance in terms of sensitivity, selectivity, and sample throughput.[3] It is the preferred method for bioanalytical studies and for the detection of trace levels of the analyte in complex matrices.
A thorough cross-validation should be performed to establish the equivalence of any two methods before they are used interchangeably in a study. This ensures the integrity and comparability of the analytical data.[3]
References
- 1. questjournals.org [questjournals.org]
- 2. validated stability indicating: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. ijstr.org [ijstr.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. 1-Amino-4-cyano-2-naphthol | SIELC Technologies [sielc.com]
- 17. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1-Amino-2-naphthonitrile: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Amino-2-naphthonitrile, ensuring the protection of personnel and the environment.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All handling of 1-Amino-2-naphthonitrile and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
| Spill Cleanup Materials |
| Absorbent Material |
| Tools |
| Container |
Spill Cleanup Procedure:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly after cleanup.
Step-by-Step Disposal Protocol
The disposal of 1-Amino-2-naphthonitrile waste must be handled systematically to ensure safety and compliance with regulations.
-
Waste Identification and Segregation : All materials that have come into contact with 1-Amino-2-naphthonitrile, including any residual product, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials, are to be treated as hazardous waste. This waste must be kept separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Waste Collection and Storage :
-
Solid Waste : Collect all solid waste contaminated with 1-Amino-2-naphthonitrile in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste : For solutions containing 1-Amino-2-naphthonitrile, use a labeled, screw-cap bottle that is in good condition and leak-proof.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "1-Amino-2-naphthonitrile."
-
Storage : Store the sealed container in a designated hazardous waste storage area away from incompatible materials.
-
-
Disposal of Empty Containers : Empty containers that previously held 1-Amino-2-naphthonitrile should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines, which may include recycling or reconditioning.[1]
-
Ultimate Disposal : The ultimate disposal of 1-Amino-2-naphthonitrile waste must be conducted through a licensed chemical destruction facility.[1] This may involve controlled incineration with flue gas scrubbing.[1] Under no circumstances should 1-Amino-2-naphthonitrile or its containers be disposed of in the regular trash or discharged into sewer systems.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Amino-2-naphthonitrile.
Caption: Disposal workflow for 1-Amino-2-naphthonitrile.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Amino-2-naphthonitrile
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1-Amino-2-naphthonitrile, a crucial reagent in various research and development applications. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining a compliant laboratory environment.
1-Amino-2-naphthonitrile is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed or inhaled and can cause skin and eye irritation, as well as respiratory irritation.[1] This guide will provide researchers, scientists, and drug development professionals with the necessary information for its safe use.
Essential Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to 1-Amino-2-naphthonitrile. The following table summarizes the required PPE for various handling scenarios.
| Equipment | Specification | Purpose | Protection Level |
| Respiratory Protection | NIOSH-approved N95 or higher particulate respirator. For activities with a higher potential for aerosolization, a P100 filter or a powered air-purifying respirator (PAPR) is recommended. | Prevents inhalation of airborne powder. | High |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from dust particles and potential splashes. | High |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact with the chemical. | High |
| Body Protection | A lab coat, fully buttoned. | Protects skin and personal clothing from contamination. | Medium |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. | Medium |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 1-Amino-2-naphthonitrile is crucial for minimizing risk. The following workflow outlines the key steps for safe handling, from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of 1-Amino-2-naphthonitrile.
Detailed Experimental Protocols
Decontamination Procedure:
For routine cleaning of surfaces that may have come into contact with 1-Amino-2-naphthonitrile, follow these steps:
-
Initial Wipe-Down: Gently wipe the contaminated surface with a cloth dampened with water to remove any visible powder. Avoid dry sweeping, which can generate dust.
-
Cleaning Solution: Prepare a solution of mild detergent and water.
-
Thorough Cleaning: Wipe the surface with the detergent solution. For known aromatic amine contamination, specialized decontamination solutions are commercially available and can be used according to the manufacturer's instructions.[2][3][4][5] Methanol has also been shown to be effective in removing aromatic amines from surfaces.[2]
-
Rinsing: Wipe the surface with a clean, damp cloth to remove any residual cleaning solution.
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: All cleaning materials (wipes, cloths) must be disposed of as hazardous waste.
Spill Response Protocol:
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Collect the Material: Carefully scoop the absorbed material and spilled powder into a sealable, chemical-resistant container. Use non-sparking tools if the material is in a flammable solvent.
-
Decontaminate the Area: Following the collection of the bulk material, decontaminate the spill area using the procedure described above.
-
Label and Dispose: Clearly label the container with "Hazardous Waste" and the name of the spilled chemical. Dispose of the container and any contaminated PPE through your institution's hazardous waste management program.[6][7][8][9]
By implementing these safety and logistical measures, research professionals can confidently and safely handle 1-Amino-2-naphthonitrile, ensuring a secure laboratory environment for groundbreaking scientific advancements.
References
- 1. achmem.com [achmem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. skcltd.com [skcltd.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. skcinc.com [skcinc.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. umanitoba.ca [umanitoba.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
